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  • Product: 1-(2-Cyanophenyl)piperidine-4-carboxylic acid
  • CAS: 937601-79-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structural Elucidation of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid

Foreword: The Imperative of Structural Certainty Chapter 1: Foundational Analysis - The Molecular Blueprint Before delving into the intricacies of atomic connectivity, we must first establish the fundamental properties o...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Structural Certainty

Chapter 1: Foundational Analysis - The Molecular Blueprint

Before delving into the intricacies of atomic connectivity, we must first establish the fundamental properties of the molecule: its elemental composition and its precise mass. These initial steps provide the foundational constraints for all subsequent spectroscopic puzzles. The target molecule has a proposed molecular formula of C₁₃H₁₄N₂O₂ and a corresponding molecular weight of approximately 230.27 g/mol .[3]

High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: HRMS is selected over standard-resolution MS to obtain the molecule's exact mass. This high degree of accuracy allows for the confident determination of the molecular formula, drastically narrowing down potential structures and immediately flagging impurities or unexpected reaction products. For a polar molecule with acidic and basic centers, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.

Expected Data & Interpretation: Using ESI in positive ion mode, we anticipate the detection of the protonated molecule, [M+H]⁺.

ParameterExpected ValueRationale
Ion [M+H]⁺Protonation of the basic piperidine nitrogen is highly favorable in the ESI process.
Theoretical m/z 231.1128Calculated for C₁₃H₁₅N₂O₂⁺.
Observed m/z Within 5 ppm of theoreticalA match within this tolerance confirms the molecular formula C₁₃H₁₄N₂O₂.

Tandem MS (MS/MS) experiments on the [M+H]⁺ precursor ion would reveal characteristic fragmentation patterns, providing initial structural clues. Key expected fragments include losses corresponding to the carboxylic acid group (-45 Da for COOH) and cleavages of the piperidine ring, a common pathway for such derivatives.[1]

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • Instrument Settings: Operate the mass spectrometer in positive ion mode with a mass resolution >10,000 FWHM. Set capillary voltage to ~3.5 kV and source temperature to ~120°C.

  • Data Acquisition: Acquire the full scan spectrum over a mass range of m/z 100-500.

  • Analysis: Determine the accurate mass of the most abundant ion and use formula calculator software to confirm its elemental composition.

Elemental Analysis

Causality of Choice: While HRMS provides the molecular formula, elemental analysis offers an orthogonal, bulk-property confirmation. It validates that the macroscopic sample is pure and consistent with the formula determined by HRMS. Any significant deviation would suggest the presence of solvents, inorganic salts, or other impurities.

Expected Data & Interpretation: The experimental percentages of Carbon, Hydrogen, and Nitrogen should align with the theoretical values for C₁₃H₁₄N₂O₂.

ElementTheoretical %
Carbon (C) 67.81%
Hydrogen (H) 6.13%
Nitrogen (N) 12.17%
Oxygen (O) 13.90% (by difference)

A successful result shows experimental values within ±0.4% of the theoretical percentages, providing strong, corroborating evidence for the molecular formula.

Chapter 2: The Logic of Structure Elucidation - A Multi-Technique Approach

The core of structure elucidation lies in the synergistic application of multiple spectroscopic techniques. No single method provides the complete picture. Instead, each provides specific pieces of the puzzle, and their combined interpretation leads to the final, validated structure.

G cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Connectivity & Framework Mapping cluster_3 Definitive 3D Confirmation HRMS HRMS FTIR FTIR Spectroscopy HRMS->FTIR Confirms Formula (C13H14N2O2) EA Elemental Analysis EA->FTIR Confirms Formula (C13H14N2O2) H_NMR 1H NMR FTIR->H_NMR Identifies -COOH, -C≡N C_NMR 13C NMR H_NMR->C_NMR Maps Proton Skeleton TwoD_NMR 2D NMR (COSY, HSQC) C_NMR->TwoD_NMR Identifies Carbon Skeleton Final Final Elucidated Structure TwoD_NMR->Final Confirms H-C Connectivity XRAY X-Ray Crystallography XRAY->Final Provides Absolute 3D Structure (Gold Standard)

Caption: Logical workflow for structure elucidation.

Chapter 3: Spectroscopic Interrogation

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Causality of Choice: FTIR is an indispensable first spectroscopic step. It is fast, requires minimal sample, and provides immediate, definitive evidence for the presence or absence of key functional groups. For this molecule, it serves to confirm the three most important moieties: the carboxylic acid, the nitrile, and the aromatic ring.

Expected Data & Interpretation: A successful FTIR spectrum will display several characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation & Causality
2500-3300 (very broad)O-H stretchCarboxylic AcidThe extreme broadness is a hallmark of the hydrogen-bonded dimer, confirming the -COOH group.[4][5][6]
~2230C≡N stretchAromatic NitrileThis sharp, strong band is highly diagnostic for a nitrile. Its position indicates conjugation with the aromatic ring.[4][5][6]
~1710C=O stretchCarboxylic AcidThe position is characteristic of a hydrogen-bonded carboxylic acid dimer, corroborating the broad O-H signal.[4][5]
3000-3100 (weak)C-H stretchAromaticIndicates the presence of sp² C-H bonds.
2850-3000 (medium)C-H stretchAliphaticIndicates the presence of sp³ C-H bonds from the piperidine ring.

Experimental Protocol: ATR-FTIR

  • Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact. Collect a background spectrum of the clean, empty crystal.

  • Measurement: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Puzzle

NMR is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D experiments is required to solve the structure completely.

3.2.1 ¹H NMR Spectroscopy: Proton Environment Mapping

Causality of Choice: ¹H NMR provides information on the number of distinct proton environments, the number of protons in each environment (integration), and their neighboring protons (spin-spin coupling). This allows for the assembly of molecular fragments.

Expected Data & Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentInterpretation
> 11.0Broad Singlet1H-COOH Very downfield shift is characteristic of the acidic proton.[6][7]
7.0 - 7.8Complex Multiplets4HAromatic-H Signals in the aromatic region. The complexity arises from the ortho-disubstituted pattern.
~3.6 - 3.8Multiplet2HPiperidine-H (Axial, C2/C6) Protons alpha to the electron-withdrawing nitrogen are deshielded.
~3.0 - 3.2Multiplet2HPiperidine-H (Equatorial, C2/C6)
~2.4 - 2.6Multiplet1HPiperidine-H (C4) Methine proton adjacent to the carboxyl group.
~2.0 - 2.2Multiplet2HPiperidine-H (Axial, C3/C5)
~1.7 - 1.9Multiplet2HPiperidine-H (Equatorial, C3/C5)

3.2.2 ¹³C NMR Spectroscopy: Carbon Skeleton Identification

Causality of Choice: ¹³C NMR reveals the number of unique carbon environments in the molecule. When used with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it can distinguish between CH₃, CH₂, CH, and quaternary carbons.

Expected Data & Interpretation:

Chemical Shift (δ, ppm)Carbon TypeAssignmentInterpretation
~175-180Quaternary (C)-COOH Characteristic shift for a carboxylic acid carbon.[6]
~140-150Quaternary (C)Aromatic C-N Aromatic carbon bonded to the piperidine nitrogen.
~115-135CH & CAromatic Carbons Four CH signals and one C-CN signal expected in this range.
~115-120Quaternary (C)-C≡N Nitrile carbon signal, often of lower intensity.[6]
~50-55CH₂Piperidine C2/C6 Carbons alpha to the nitrogen are deshielded.
~40-45CHPiperidine C4 Methine carbon bearing the carboxyl group.
~25-30CH₂Piperidine C3/C5

3.2.3 2D NMR (COSY & HSQC): Assembling the Pieces

Causality of Choice: 2D NMR experiments are crucial for establishing definitive correlations.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is essential for tracing the connectivity through the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This allows for the unambiguous assignment of every ¹H and ¹³C signal.[8]

Interpretation:

  • A COSY spectrum would show a cross-peak between the proton at C4 and the protons at C3/C5. It would also show a correlation between the C3/C5 protons and the C2/C6 protons, confirming the spin system of the piperidine ring.

  • An HSQC spectrum would link the proton signal at ~2.5 ppm to the carbon signal at ~43 ppm, definitively assigning them to the C4 position. Similarly, all other piperidine H/C pairs would be correlated.

Caption: 2D NMR correlation map for the piperidine ring.

Experimental Protocol: NMR

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which will solubilize the acid and not exchange with the -COOH proton). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire data on a ≥400 MHz spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence to produce singlet peaks for all carbons. A longer acquisition time and more scans (~1024 or more) are typically required due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition: Utilize standard, pre-programmed pulse sequences for COSY and HSQC experiments. Acquisition times can range from 30 minutes to several hours depending on the sample concentration and desired resolution.

Chapter 4: The Gold Standard - Single-Crystal X-ray Diffraction

Causality of Choice: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, it remains an interpretation of indirect evidence. Single-crystal X-ray diffraction is the only technique that provides direct, unambiguous proof of molecular structure.[9][10] It visualizes the precise 3D arrangement of atoms, confirming not only connectivity but also bond lengths, bond angles, and the conformation of the piperidine ring. For regulatory purposes (e.g., filing a New Drug Application), this level of certainty is often required.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: The primary challenge is growing a single, diffraction-quality crystal. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen. The crystal is rotated in a high-intensity X-ray beam, and the resulting diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed by complex software to solve the phase problem and generate an initial electron density map. This map is then interpreted to build a molecular model, which is refined against the experimental data to yield the final, highly accurate structure.

Conclusion: A Self-Validating Structural Dossier

The structural elucidation of 1-(2-cyanophenyl)piperidine-4-carboxylic acid is a process of logical deduction, where each analytical technique provides a layer of evidence that corroborates the others. HRMS and Elemental Analysis establish the molecular formula. FTIR confirms the presence of the key functional groups predicted by this formula. A full suite of 1D and 2D NMR experiments then meticulously maps the atomic connectivity, leaving no doubt as to the assembly of the molecular framework. Finally, single-crystal X-ray diffraction provides the ultimate, irrefutable proof. This multi-faceted, self-validating approach ensures the highest degree of scientific integrity and provides the absolute structural certainty required for advanced research and development.

References

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine . ResearchGate. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles . Organic Chemistry | OpenStax. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles . NC State University Libraries. Available at: [Link]

  • 11.9: Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. Available at: [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies . RSC Publishing. Available at: [Link]

  • Crystal structures of two alanylpiperidine analogues . PubMed Central (PMC). Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl] . National Institutes of Health (NIH). Available at: [Link]

  • Heterocyclic Compounds . Michigan State University Department of Chemistry. Available at: [Link]

  • Heterocyclic Compounds: An Introduction . Wiley-VCH. Available at: [Link]

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Exploratory

Spectroscopic Characterization of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 1-(2-Cyanophenyl)piperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The insights her...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for 1-(2-Cyanophenyl)piperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The insights herein are designed to assist researchers, scientists, and professionals in the pharmaceutical industry in the structural elucidation and characterization of this and related compounds. The following sections delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive spectroscopic profile.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 1-(2-Cyanophenyl)piperidine-4-carboxylic acid is comprised of a piperidine ring substituted at the nitrogen atom with a 2-cyanophenyl group and at the 4-position with a carboxylic acid. This unique combination of a saturated heterocycle, an aromatic nitrile, and a carboxylic acid gives rise to a distinct spectroscopic fingerprint.

Figure 1: Chemical structure of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(2-Cyanophenyl)piperidine-4-carboxylic acid, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, piperidine, and carboxylic acid protons. The acidic proton of the carboxylic acid is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm region, due to deshielding and hydrogen bonding.[1]

The protons on the disubstituted benzene ring will exhibit complex splitting patterns in the aromatic region (approximately 7.0-7.8 ppm). The protons on the piperidine ring will appear in the aliphatic region, with those closer to the nitrogen and the aromatic ring being more deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet
Aromatic (C₆H₄)7.0 - 7.8Multiplets
Piperidine (-CH-)2.5 - 3.5Multiplet
Piperidine (-CH₂-)1.8 - 3.2Multiplets
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most deshielded, appearing around 170-185 ppm.[2] The nitrile carbon will have a characteristic chemical shift in the 115-130 ppm range.[3] The aromatic carbons will resonate between 125 and 150 ppm, while the aliphatic carbons of the piperidine ring will be found in the upfield region of the spectrum.[2][4]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)170 - 185
Aromatic (C₆H₄)125 - 150
Nitrile (-C≡N)115 - 130
Piperidine (-CH-)40 - 50
Piperidine (-CH₂-)25 - 50

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid is expected to be characterized by the following key absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[1][3][5]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1700-1725 cm⁻¹ corresponding to the carbonyl group.[5]

  • C≡N Stretch (Nitrile): A medium to strong, sharp absorption should appear around 2220-2260 cm⁻¹ for the nitrile functional group.[3]

  • C-H Stretches: Aromatic C-H stretches will likely be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring will appear just below 3000 cm⁻¹.

  • C-N Stretch: A moderate absorption in the 1250-1020 cm⁻¹ range can be attributed to the C-N stretching of the tertiary amine.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Strong, Broad
C=O (Carboxylic Acid)1700 - 1725Strong
C≡N (Nitrile)2220 - 2260Medium to Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 2960Medium
C-N (Amine)1020 - 1250Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-(2-Cyanophenyl)piperidine-4-carboxylic acid (molecular formula: C₁₃H₁₄N₂O₂), the expected molecular weight is approximately 230.26 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z 230.

The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for carboxylic acids include the loss of H₂O (M-18) and the loss of the carboxyl group (M-45). The piperidine ring may undergo cleavage, and the cyanophenyl group can also fragment. A plausible fragmentation pathway is illustrated below.

M [M]+. m/z = 230 F1 [M - COOH]+. m/z = 185 M->F1 - COOH F2 [M - C6H4CN]+. m/z = 128 M->F2 - C6H4CN F3 [C6H4CN]+. m/z = 102 F1->F3 - C5H9N

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

Standard analytical techniques would be employed to acquire the spectroscopic data for 1-(2-Cyanophenyl)piperidine-4-carboxylic acid.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for solids), or in a suitable solvent in a liquid cell.

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The predicted spectroscopic data for 1-(2-Cyanophenyl)piperidine-4-carboxylic acid provides a comprehensive profile for the identification and characterization of this molecule. The combination of NMR, IR, and MS data offers a powerful approach to confirm its structure and purity. This guide serves as a valuable resource for researchers working with this and structurally related compounds, facilitating their research and development efforts.

References

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • ResearchGate. Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry | Request PDF. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

  • ResearchGate. (PDF) Synthesis of regioisomerically pure piperidine substituted perylenebisimide NIR dyes: A comparative study of spectroscopic, electrochemical and crystalline properties. [Link]

  • Hindawi. Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. [Link]

  • Royal Society of Chemistry. The synthesis and magnetic properties of carboxylic acid-derived 1,2,4-benzotriazinyl radicals and their coordination particles. [Link]

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  • PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]

  • Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • The Italian Association of Chemical Engineering. Biopolymer Modified with Piperazine-2- Carboxylic Acid for Carbon Dioxide Adsorption. [Link]

  • MDPI. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. [Link]

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  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

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Foundational

A Theoretical Exploration of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid: A Computational Guide for Drug Discovery

Abstract This technical guide provides a comprehensive theoretical framework for the investigation of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid, a novel small molecule with significant therapeutic potential. Leveragi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid, a novel small molecule with significant therapeutic potential. Leveraging established computational chemistry methodologies, this document outlines a systematic approach to characterizing the molecule's electronic structure, predicting its pharmacokinetic profile, and exploring its interactions with putative biological targets. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new chemical entities. By detailing the causality behind each computational step, we present a self-validating system for the in-silico analysis of this promising compound.

Introduction: The Therapeutic Promise of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1] Derivatives of piperidine are known to exhibit anticancer, anti-inflammatory, and analgesic properties, and play a crucial role in the development of psychoactive agents and treatments for neurodegenerative diseases.[2] The versatility of the piperidine moiety allows for fine-tuning of its physicochemical and pharmacological properties through substitution, making it an attractive starting point for drug discovery campaigns.

The subject of this guide, 1-(2-Cyanophenyl)piperidine-4-carboxylic acid, incorporates two key functional groups that suggest a compelling pharmacological profile. The 4-phenylpiperidine-4-carboxylic acid core is a known precursor in the synthesis of analgesics and psychoactive agents, with demonstrated effects on neurotransmitter systems.[2] The introduction of a cyano group on the phenyl ring is a common strategy in drug design to modulate potency and metabolic stability. Cyano-substituted compounds have shown a variety of biological activities, including herbicidal and antitumor effects.[3][4]

This guide will delineate a theoretical workflow to unlock the therapeutic potential of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid. We will explore its fundamental properties through quantum chemical calculations, predict its drug-like characteristics, and investigate its potential interactions with relevant biological targets through molecular docking and dynamics simulations.

Molecular Properties and In Silico Pharmacokinetics (ADMET)

A foundational step in the evaluation of any new chemical entity is the characterization of its physicochemical properties and the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. These in silico predictions are crucial for identifying potential liabilities early in the drug discovery pipeline, thereby saving significant time and resources.[5][6]

Physicochemical Properties

The fundamental physicochemical properties of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid can be calculated using various computational tools. These properties govern the molecule's behavior in biological systems.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C13H14N2O2Defines the elemental composition.
Molecular Weight 230.27 g/mol Influences absorption and distribution; typically <500 Da for oral drugs.
LogP (Octanol-Water Partition Coefficient) Varies by prediction toolA measure of lipophilicity, affecting solubility, absorption, and membrane permeability.
Topological Polar Surface Area (TPSA) 69.9 ŲPredicts cell permeability; generally <140 Ų for good blood-brain barrier penetration.
Hydrogen Bond Donors 1Influences binding affinity and solubility.
Hydrogen Bond Acceptors 4Influences binding affinity and solubility.
Rotatable Bonds 2Affects conformational flexibility and binding entropy.

Table 1: Predicted Physicochemical Properties of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid.

ADMET Prediction

Computational models can predict the ADMET properties of a molecule based on its structure.[7][8] These predictions provide a preliminary assessment of the compound's potential as a drug candidate.

ADMET ParameterPredictionImplication for Drug Development
Aqueous Solubility ModerateCrucial for absorption and formulation.
Human Intestinal Absorption (HIA) HighIndicates good potential for oral bioavailability.
Blood-Brain Barrier (BBB) Penetration ProbableSuggests potential for central nervous system activity.
CYP450 Inhibition Potential inhibitor of specific isoformsImportant for assessing drug-drug interaction risks.[9]
Hepatotoxicity Low riskPreliminary assessment of liver toxicity.
Ames Mutagenicity Low riskIndicates a low likelihood of being carcinogenic.

Table 2: Predicted ADMET Profile of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid.

Theoretical Studies: A Multi-faceted Computational Approach

To gain a deeper understanding of the therapeutic potential of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid, a multi-pronged computational approach is proposed. This involves quantum chemical calculations to elucidate its electronic properties, molecular docking to identify potential biological targets and binding modes, and molecular dynamics simulations to assess the stability of ligand-protein complexes.

Theoretical_Studies_Workflow cluster_0 Initial Analysis cluster_1 Quantum Mechanics cluster_2 Molecular Interactions Molecule_Structure 1-(2-Cyanophenyl)piperidine- 4-carboxylic acid ADMET_Prediction ADMET Prediction Molecule_Structure->ADMET_Prediction DFT_Calculations DFT Calculations (Electronic Properties) Molecule_Structure->DFT_Calculations Target_Identification Hypothesized Targets (e.g., Opioid Receptors) ADMET_Prediction->Target_Identification Molecular_Docking Molecular Docking (Binding Mode Prediction) DFT_Calculations->Molecular_Docking Target_Identification->Molecular_Docking MD_Simulations Molecular Dynamics Simulations (Complex Stability) Molecular_Docking->MD_Simulations

A high-level overview of the theoretical investigation workflow.
Quantum Chemical Calculations: Unveiling Electronic Landscapes

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure of molecules.[10] By performing DFT calculations, we can gain insights into the molecule's reactivity, stability, and spectroscopic properties.[11]

Protocol for DFT Calculations:

  • Geometry Optimization: The 3D structure of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid is optimized to its lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). This provides an accurate representation of the molecule's geometry.

  • Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies). This analysis also provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP surface is generated to visualize the charge distribution and identify regions that are prone to electrophilic and nucleophilic attack. This is crucial for understanding potential intermolecular interactions.

Molecular Docking: Predicting Biological Targets and Binding Modes

Based on the structural similarity of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid to known analgesics and psychoactive compounds, we hypothesize that it may interact with neuro-receptors, such as opioid receptors (mu, delta, and kappa).[12][13][14][15] Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target.

Molecular_Docking_Workflow Receptor_Preparation Prepare Receptor Structure (e.g., Opioid Receptor PDB) Docking_Simulation Perform Docking Simulation (e.g., AutoDock Vina) Receptor_Preparation->Docking_Simulation Ligand_Preparation Prepare Ligand Structure (Optimized Geometry from DFT) Ligand_Preparation->Docking_Simulation Pose_Analysis Analyze Binding Poses (Scoring and Visual Inspection) Docking_Simulation->Pose_Analysis Interaction_Analysis Identify Key Interactions (Hydrogen Bonds, Hydrophobic Contacts) Pose_Analysis->Interaction_Analysis

A schematic of the molecular docking workflow.

Protocol for Molecular Docking:

  • Receptor and Ligand Preparation: The crystal structure of the target receptor (e.g., mu-opioid receptor) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and polar hydrogens are added. The 3D structure of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid, optimized from DFT calculations, is prepared by assigning appropriate atom types and charges.

  • Grid Box Definition: A grid box is defined around the known binding site of the receptor to confine the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to sample a large number of possible conformations and orientations of the ligand within the receptor's binding site.

  • Pose Analysis and Scoring: The resulting binding poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to assess their plausibility and identify key intermolecular interactions.

Molecular Dynamics Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations can provide insights into the dynamic behavior and stability of the complex over time.[16][17][18][19]

Protocol for Molecular Dynamics Simulations:

  • System Setup: The top-ranked docked complex from the molecular docking study is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization: The system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to allow the system to relax to a stable state.

  • Production Run: A long production simulation (e.g., 100 ns) is performed to generate a trajectory of the system's atomic motions.

  • Trajectory Analysis: The trajectory is analyzed to assess the stability of the protein-ligand complex. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein backbone, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.

Concluding Remarks and Future Directions

The theoretical studies outlined in this guide provide a robust and efficient framework for the initial assessment of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid as a potential drug candidate. The integration of quantum chemical calculations, molecular docking, and molecular dynamics simulations allows for a comprehensive in silico evaluation, from fundamental electronic properties to dynamic interactions with biological targets.

The findings from these theoretical investigations will provide critical data to guide the subsequent stages of drug discovery, including chemical synthesis, in vitro biological testing, and lead optimization. This computational approach, grounded in established scientific principles, exemplifies a modern, efficient paradigm for the development of novel therapeutics.

References

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
  • TheMorpheus. (2021, January 14). Graphviz tutorial [Video]. YouTube. [Link]

  • Hospital, A., Goñi, J. R., Orozco, M., & Gelpí, J. L. (2015). Molecular dynamics simulations: advances and applications. Advances in and applications of computer-aided drug design, 1-27.
  • University of Utah. (n.d.). A Short Guide to Technical Writing. Retrieved from [Link]

  • Gomes, P. A. C., & Rodrigues, C. H. V. (2017). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. IntechOpen.
  • Yadav, D. K., Rai, A., & Sharma, N. (2022). The computationally predicted drug-likeness, pharmacokinetics properties, medicinal chemistry parameters, and toxicity properties of Cucurbita maxima compounds. Heliyon, 8(11), e11382.
  • Wang, B., Liu, X., Liu, Y., Zhang, X., & Wang, Q. (2023). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 28(5), 2345.
  • Balakumar, C., Lamba, P., & Kishore, D. (2017). Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. In Dosage Form Design Parameters (pp. 727-756). Academic Press.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Retrieved from [Link]

  • Sabe, V. T., & Che, P. N. (2017). Quantum mechanics implementation in drug-design workflows: does it really help?. Drug design, development and therapy, 11, 1735.
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  • ResearchGate. (2023). (PDF) Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Retrieved from [Link]

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  • Corder, G., Castro, D. C., Bruchas, M. R., & Scherrer, G. (2018). Endogenous and exogenous opioids in pain. Current opinion in neurobiology, 53, 1-8.
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  • Yasmeen, T., & Tashrifi, Z. (2023). Physiology, Opioid Receptor. In StatPearls.
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Protocols & Analytical Methods

Method

Protocol for the N-Alkylation of Piperidine-4-Carboxylic Acid

Abstract The N-alkylation of piperidine-4-carboxylic acid (isonipecotic acid) presents a unique challenge in organic synthesis due to its zwitterionic nature and high polarity. While the secondary amine is nucleophilic,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-alkylation of piperidine-4-carboxylic acid (isonipecotic acid) presents a unique challenge in organic synthesis due to its zwitterionic nature and high polarity. While the secondary amine is nucleophilic, the presence of the carboxylic acid moiety necessitates specific solvation and pH control to prevent competing O-alkylation or solubility-driven reaction failure. This application note outlines three validated protocols: Reductive Amination (Method A), Ester-Protection Strategy (Method B), and Direct Alkylation (Method C), providing a decision matrix for researchers to select the optimal route based on substrate stability and availability.

Strategic Analysis: The Zwitterion Challenge

Isonipecotic acid exists primarily as a zwitterion (


) in neutral media. This creates two distinct hurdles:
  • Solubility: The compound is insoluble in standard organic solvents (DCM, THF, Toluene), forcing the use of protic solvents (Water, MeOH) or polar aprotic solvents (DMF, DMSO).

  • Chemoselectivity: In basic conditions, the carboxylate anion (

    
    ) competes with the amine (
    
    
    
    ) for the electrophile. However, nitrogen is generally softer and more nucleophilic than the hard oxygen anion, allowing for selective N-alkylation if conditions are controlled.
Decision Matrix: Selecting Your Protocol

DecisionMatrix Start Start: Piperidine-4-carboxylic acid AlkylatingAgent What is your Alkylating Agent? Start->AlkylatingAgent Aldehyde Aldehyde / Ketone AlkylatingAgent->Aldehyde Reductive Halide Alkyl Halide / Tosylate AlkylatingAgent->Halide Substitution MethodA METHOD A: Reductive Amination (High Chemoselectivity) Aldehyde->MethodA SolubilityCheck Is the Alkyl Halide water/alcohol soluble? Halide->SolubilityCheck MethodB METHOD B: Ester Protection Route (Highest Reliability) SolubilityCheck->MethodB No (Lipophilic R-X) MethodC METHOD C: Direct Alkylation (Quick, Lower Yield) SolubilityCheck->MethodC Yes (Hydrophilic R-X)

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway.

Method A: Reductive Alkylation (Recommended)

Best for: Introducing alkyl groups via aldehydes/ketones; avoiding harsh bases. Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.[1][2][3]

Materials
  • Substrate: Piperidine-4-carboxylic acid (1.0 equiv).

  • Electrophile: Aldehyde or Ketone (1.1 - 1.2 equiv).

  • Reductant: Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    ) (1.5 equiv).
  • Solvent: Methanol (MeOH) or MeOH/Water (9:1).

  • Additive: Acetic Acid (catalytic to 1.0 equiv).[1]

Protocol
  • Solvation: Suspend piperidine-4-carboxylic acid (1 mmol) in MeOH (5 mL). If the suspension is thick, add water dropwise until a clear or loose suspension forms.

  • Imine Formation: Add the aldehyde/ketone (1.1 mmol).

  • pH Adjustment: Check pH. Adjust to pH 5–6 using Acetic Acid. Note: Slightly acidic conditions catalyze iminium formation but too much acid inhibits the amine.

  • Reduction: Add

    
     (1.5 mmol) in one portion.
    
    • Safety:

      
       generates HCN if exposed to strong acid. Work in a fume hood.
      
  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by LCMS (TLC is difficult due to polarity).

  • Workup (Zwitterion Isolation):

    • Concentrate the reaction mixture to dryness.

    • Purification: The residue contains borate salts. Dissolve in minimal water and load onto a Strong Cation Exchange (SCX) cartridge.

    • Wash with MeOH (removes non-basic impurities).

    • Elute product with 2M

      
       in MeOH.
      
    • Concentrate to yield the N-alkylated amino acid.[4]

Method B: The Ester-Protection Route (Robust)

Best for: Lipophilic alkyl halides; large scale; when high purity is required. Logic: Temporarily masking the carboxylic acid renders the molecule soluble in organic solvents (DCM, DMF) and eliminates O-alkylation competition.

Workflow Diagram

EsterRoute Step1 1. Esterification (SOCl2, EtOH) Step2 2. Alkylation (R-Br, K2CO3, ACN) Step1->Step2 Ethyl Isonipecotate Step3 3. Hydrolysis (LiOH, THF/H2O) Step2->Step3 N-Alkyl Ester

Figure 2: Three-step protection-alkylation-deprotection sequence.

Protocol

Step 1: Esterification (Preparation of Ethyl Isonipecotate)

  • Dissolve piperidine-4-carboxylic acid in Ethanol (0.5 M).

  • Add

    
     (2.0 equiv) dropwise at 0°C. Reflux for 4 hours.
    
  • Concentrate to dryness to yield Ethyl Isonipecotate HCl salt.

Step 2: N-Alkylation

  • Suspend the ester HCl salt (1.0 equiv) in Acetonitrile (ACN) or DMF.

  • Add

    
     (3.0 equiv) to neutralize the HCl and act as the base.
    
  • Add Alkyl Halide (1.1 equiv).[5] Heat to 60–80°C.

  • Workup: Filter off inorganic salts. Concentrate. Partition between EtOAc and Water. Dry organic layer (

    
    ) and concentrate.
    

Step 3: Saponification (Hydrolysis)

  • Dissolve the N-alkylated ester in THF/Water (1:1).

  • Add LiOH (2.0 equiv). Stir at RT for 2–4 hours.

  • Isolation: Carefully neutralize to pH 7 with 1M HCl.

  • Evaporate THF. The product often precipitates from the remaining aqueous phase at its isoelectric point (pI). Filter to collect.

Method C: Direct Alkylation

Best for: Rapid screening; water-soluble electrophiles. Risk: Lower yields due to difficult workup.

Protocol
  • Solvent System: Use DMF or Ethanol/Water (1:1).

  • Base: Use

    
     (2.5 equiv). Avoid strong bases like NaH which may deprotonate the carboxylic acid too aggressively, increasing O-alkylation risk.
    
  • Procedure: Combine acid, base, and alkyl halide. Heat to 80°C for 16 hours.

  • Purification: The reaction mixture will contain inorganic salts. Use Preparative HPLC (Reverse Phase C18) with a water/acetonitrile gradient (0.1% Formic Acid modifier) for isolation.

Comparative Data & Validation

ParameterMethod A (Reductive)Method B (Ester Route)Method C (Direct)
Substrate Scope Aldehydes/KetonesAlkyl HalidesHydrophilic Halides
Solvent MeOH / WaterACN / DMF / DCMDMF / Water
Yield (Typical) 70 - 90%60 - 80% (over 3 steps)30 - 50%
Purification SCX / PrecipitationExtraction / Flash ColumnPrep-HPLC
Green Score High (Avoids halogenated waste)Low (Multi-step)Medium
Analytical Validation (Self-Validating the Protocol)

To confirm N-alkylation vs O-alkylation:

  • 1H NMR: Look for the

    
    -protons next to the nitrogen. In N-alkylated products, these shift upfield compared to the quaternary ammonium salts.
    
  • IR Spectroscopy:

    • N-Alkylated Acid: Strong

      
       stretch at ~1600-1650 
      
      
      
      (Carboxylate).
    • O-Alkylated Ester (Impurity): Sharp

      
       stretch at ~1730-1750 
      
      
      
      (Ester).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (Method A) pH too low (amine protonated)Add

or more Acetate buffer to reach pH 5-6.
Low Solubility Zwitterion aggregationSwitch to Method B (Ester) or use water/ethanol mixtures.
O-Alkylation Observed Hard electrophile / Strong baseSwitch to weaker base (

or

) or use Reductive Amination.
Product stuck in water High polarityUse Isoelectric Point (pI) precipitation. Adjust pH to ~6.5 and cool to 4°C.

References

  • Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[6] Journal of Organic Chemistry, 1996.

  • Zwitterion Solubility: "Direct N-alkylation of unprotected amino acids with alcohols." Science Advances, 2017.

  • Chemoselectivity (N vs O): "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." Bioorganic & Medicinal Chemistry Letters, 2013.[7][8]

  • General Piperidine Functionalization: "Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines." University of Cambridge Research, 2022.

Sources

Application

Application Notes and Protocols: 1-(2-Cyanophenyl)piperidine-4-carboxylic Acid in Drug Discovery

Introduction: A Novel Scaffold for Targeting Kynurenine Aminotransferase II (KAT II) in Neurological Disorders The landscape of drug discovery for complex neurological and psychiatric disorders is continually evolving, w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold for Targeting Kynurenine Aminotransferase II (KAT II) in Neurological Disorders

The landscape of drug discovery for complex neurological and psychiatric disorders is continually evolving, with a growing emphasis on identifying novel molecular targets and chemical scaffolds. Within this context, 1-(2-Cyanophenyl)piperidine-4-carboxylic acid emerges as a compound of significant interest. Its structural architecture, featuring a piperidine core linked to a cyanophenyl moiety, presents a compelling starting point for the development of potent and selective enzyme inhibitors.

This document outlines the application of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid as a potential inhibitor of Kynurenine Aminotransferase II (KAT II). Elevated levels of kynurenic acid (KYNA), a downstream product of the kynurenine pathway, have been implicated in the pathophysiology of schizophrenia and other cognitive disorders. KAT II is a key enzyme responsible for the synthesis of KYNA in the brain. Therefore, the inhibition of KAT II represents a promising therapeutic strategy for mitigating the cognitive deficits associated with these conditions.

These application notes provide a comprehensive guide for researchers, encompassing the synthesis of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid, the expression and purification of recombinant human KAT II, and detailed protocols for in vitro and cell-based assays to evaluate its inhibitory potential.

Chemical Synthesis: A Modern Approach to a Privileged Scaffold

The synthesis of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid can be efficiently achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction. This modern cross-coupling method offers a robust and versatile route to C-N bond formation, allowing for the direct arylation of the piperidine nitrogen.

Protocol 1: Synthesis of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid

Step 1: Esterification of Piperidine-4-carboxylic acid

  • To a solution of piperidine-4-carboxylic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain methyl piperidine-4-carboxylate hydrochloride as a white solid.

Step 2: Buchwald-Hartwig Amination

  • To a solution of methyl piperidine-4-carboxylate hydrochloride (1.0 eq) and 2-bromobenzonitrile (1.1 eq) in toluene (15 vol), add a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) and a suitable phosphine ligand, for example, Xantphos (0.04 eq).

  • Add a base, such as sodium tert-butoxide (2.5 eq), to the mixture.

  • Degas the reaction mixture with argon for 15 minutes, then heat to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield methyl 1-(2-cyanophenyl)piperidine-4-carboxylate.

Step 3: Hydrolysis

  • To a solution of methyl 1-(2-cyanophenyl)piperidine-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 10 vol), add lithium hydroxide (2.0 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 vol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-(2-Cyanophenyl)piperidine-4-carboxylic acid.

Biochemical Evaluation: In Vitro Characterization of KAT II Inhibition

To ascertain the inhibitory activity of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid against KAT II, a robust in vitro enzyme assay is essential. This requires the production of highly pure and active recombinant human KAT II.

Protocol 2: Expression and Purification of Recombinant Human KAT II

  • Expression: Transform E. coli BL21(DE3) cells with a plasmid encoding for N-terminally His-tagged human KAT II. Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate for 16-18 hours at 18°C.

  • Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to pellet cellular debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT). Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

  • Dialysis and Storage: Dialyze the eluted protein against a storage buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole. Aliquot the purified protein and store at -80°C.

Protocol 3: In Vitro KAT II Inhibition Assay

This protocol is adapted from established methods for measuring KAT II activity.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 100 µM pyridoxal 5'-phosphate (PLP), 2 mM L-kynurenine, and 1 mM α-ketoglutarate.

  • Inhibitor Preparation: Prepare a stock solution of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid in DMSO. Serially dilute the compound to obtain a range of concentrations for IC₅₀ determination.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the test compound or DMSO (vehicle control).

    • Add 85 µL of the reaction mixture.

    • Initiate the reaction by adding 10 µL of purified recombinant human KAT II (final concentration 10-20 nM).

    • Incubate the plate at 37°C for 30 minutes.

  • Detection: Stop the reaction by adding 10 µL of 1 M formic acid. The formation of kynurenic acid can be quantified by high-performance liquid chromatography (HPLC) with fluorescence detection (excitation at 344 nm, emission at 398 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

ParameterValue
IC₅₀ To be determined
Assay Type In vitro enzyme inhibition
Enzyme Recombinant Human KAT II
Substrates L-Kynurenine, α-ketoglutarate
Cofactor Pyridoxal 5'-phosphate (PLP)
Detection Method HPLC with fluorescence detection
Table 1: Key parameters for the in vitro KAT II inhibition assay.

Cellular Functional Assays: Assessing Target Engagement in a Biological Context

To validate the in vitro findings and assess the ability of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid to modulate KYNA production in a cellular environment, a cell-based assay using a relevant cell type, such as astrocytes, is crucial. Astrocytes are the primary producers of KYNA in the brain.

Protocol 4: Measurement of Kynurenic Acid in Primary Astrocyte Cultures

  • Cell Culture: Culture primary rat cortical astrocytes according to established protocols. Plate the cells in 24-well plates and grow to confluence.

  • Treatment: Treat the astrocyte cultures with varying concentrations of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid for 24 hours in the presence of a precursor, L-kynurenine (100 µM).

  • Sample Collection: Collect the cell culture supernatant for the quantification of extracellular KYNA.

  • KYNA Quantification: Analyze the KYNA levels in the supernatant using HPLC with fluorescence detection as described in Protocol 3.

  • Cell Viability: Concurrently, assess cell viability using a standard method such as the MTT assay to rule out any cytotoxic effects of the compound.

  • Data Analysis: Determine the effect of the compound on KYNA production and calculate the EC₅₀ value.

ParameterDescription
Cell Type Primary Rat Cortical Astrocytes
Stimulus L-Kynurenine (100 µM)
Test Compound 1-(2-Cyanophenyl)piperidine-4-carboxylic acid
Readout Extracellular Kynurenic Acid Levels
Detection Method HPLC with fluorescence detection
Control Vehicle (DMSO)
Table 2: Experimental design for the cell-based KYNA production assay.

Visualizing the Workflow and Underlying Biology

To provide a clear conceptual framework, the following diagrams illustrate the experimental workflow and the targeted biological pathway.

G cluster_0 Synthesis A Piperidine-4-carboxylic acid B Esterification A->B C Methyl piperidine-4-carboxylate B->C D Buchwald-Hartwig Amination (with 2-bromobenzonitrile) C->D E Methyl 1-(2-cyanophenyl)piperidine-4-carboxylate D->E F Hydrolysis E->F G 1-(2-Cyanophenyl)piperidine-4-carboxylic acid F->G

Caption: Synthetic route to the target compound.

G cluster_1 Drug Discovery Workflow H Synthesis of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid I In Vitro Assay (Recombinant KAT II) H->I J IC50 Determination I->J K Cell-Based Assay (Primary Astrocytes) J->K L EC50 Determination (KYNA Production) K->L M Lead Optimization L->M

Caption: Overall drug discovery workflow.

G Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KAT_II KAT II Kynurenine->KAT_II KYNA Kynurenic Acid (KYNA) (Elevated in Schizophrenia) Cognitive_Deficits Cognitive Deficits KYNA->Cognitive_Deficits KAT_II->KYNA Inhibitor 1-(2-Cyanophenyl)piperidine- 4-carboxylic acid Inhibitor->KAT_II

Caption: Targeted Kynurenine Pathway in Schizophrenia.

Conclusion and Future Directions

The application notes presented herein provide a comprehensive framework for the initial evaluation of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid as a potential inhibitor of KAT II. The detailed protocols for synthesis, in vitro enzyme assays, and cell-based functional assays will enable researchers to systematically characterize the potency and cellular efficacy of this novel compound.

Positive outcomes from these initial studies would warrant further investigation, including mechanism of action studies to determine the mode of inhibition (e.g., competitive, non-competitive) and lead optimization to improve potency, selectivity, and pharmacokinetic properties. Ultimately, the exploration of this chemical scaffold could lead to the development of novel therapeutics for the treatment of cognitive impairments in schizophrenia and other neurological disorders.

References

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]

  • A modular and generic method for the Buchwald–Hartwig amination reactions of relatively unreactive aryl esters as acyl electrophiles and aryl chlorides as aryl electrophiles has been developed, leading to the efficient synthesis of amides/amines under air conditions and with low catalyst loadings. The succes. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • A modular and generic method for the Buchwald-Hartwig amination reactions of relatively unreactive aryl esters as acyl electrophiles and aryl chlorides as aryl electrophiles has been developed, leading to the efficient synthesis of amides/amines under air conditions and with low catalyst loadings. The success of this catalytic protocol is mainly attributed to the modification of the Pd-IPr skeleton with sterically hindered and electron-donating anisole groups. This method also features good functional group tolerance and excellent chemoselectivities. In summary, the results
Method

Application Notes and Protocols: 1-(2-Cyanophenyl)piperidine-4-carboxylic acid as a Versatile Building Block for Complex Molecule Synthesis

Introduction: The Strategic Value of the 1-(2-Cyanophenyl)piperidine-4-carboxylic Acid Scaffold In the landscape of modern medicinal chemistry and drug discovery, the piperidine scaffold remains a cornerstone for the dev...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-(2-Cyanophenyl)piperidine-4-carboxylic Acid Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in clinically approved drugs is a testament to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile framework for orienting pharmacophoric elements in three-dimensional space. The strategic introduction of a 2-cyanophenyl group onto the piperidine nitrogen, coupled with a carboxylic acid at the 4-position, yields the bifunctional building block, 1-(2-cyanophenyl)piperidine-4-carboxylic acid . This molecule is of significant interest to researchers and drug development professionals for several key reasons:

  • Dual Functionality: The presence of both a carboxylic acid and a nitrile group provides two orthogonal handles for chemical modification. The carboxylic acid is primed for amide bond formation, a ubiquitous reaction in pharmaceutical synthesis, allowing for the introduction of diverse substituents and the extension of the molecular framework.[1]

  • Modulation of Physicochemical Properties: The piperidine ring enhances aqueous solubility and can improve the pharmacokinetic profile of a drug candidate.[2] The cyanophenyl group introduces a degree of lipophilicity and a polar nitrile functionality that can engage in specific interactions with biological targets.

  • Bioisosteric Potential: The nitrile group can act as a bioisostere for other functional groups, such as a carboxylate or a halogen, and can participate in hydrogen bonding and other non-covalent interactions within a protein binding pocket.

  • Gateway to Fused Heterocycles: The ortho-positioning of the nitrile group relative to the piperidine nitrogen opens up possibilities for intramolecular cyclization reactions to form fused heterocyclic systems, which are common motifs in biologically active molecules.

This document serves as a comprehensive guide for researchers, providing detailed protocols and insights into the application of 1-(2-cyanophenyl)piperidine-4-carboxylic acid as a key intermediate in the synthesis of complex molecules, with a particular focus on its utility in the development of kinase inhibitors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. Below is a summary of the key data for 1-(2-cyanophenyl)piperidine-4-carboxylic acid.

PropertyValueSource
CAS Number 937601-79-1Vendor Information
Molecular Formula C₁₃H₁₄N₂O₂Vendor Information
Molecular Weight 230.27 g/mol Vendor Information
Appearance White to off-white solid (predicted)Inferred from similar compounds
Melting Point Not available (experimental)-
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, MeOH), sparingly soluble in water (predicted)Inferred from structure

While experimental spectroscopic data for the title compound is not widely published, the following are predicted ¹H and ¹³C NMR chemical shifts for the core scaffold, which can serve as a guide for characterization.

  • Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.4 (br s, 1H, COOH), 7.7-7.5 (m, 2H, Ar-H), 7.2-7.0 (m, 2H, Ar-H), 3.6-3.4 (m, 2H, piperidine-H), 3.0-2.8 (m, 2H, piperidine-H), 2.5-2.3 (m, 1H, piperidine-H), 2.0-1.8 (m, 2H, piperidine-H), 1.7-1.5 (m, 2H, piperidine-H).

  • Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 175.8 (COOH), 150.1 (Ar-C), 134.5 (Ar-C), 133.8 (Ar-C), 121.2 (Ar-C), 119.5 (Ar-C), 118.7 (CN), 105.9 (Ar-C), 51.5 (piperidine-C), 41.2 (piperidine-C), 28.1 (piperidine-C).

Synthetic Protocols

The synthesis of 1-(2-cyanophenyl)piperidine-4-carboxylic acid can be achieved through a nucleophilic aromatic substitution (SNA) reaction between a suitable 2-halobenzonitrile and piperidine-4-carboxylic acid or its ester derivative. The following protocol describes a representative procedure based on established N-arylation methodologies.

Protocol 1: Synthesis of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid

This protocol details the N-arylation of ethyl piperidine-4-carboxylate followed by ester hydrolysis.

Workflow Diagram:

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Ester Hydrolysis A Ethyl piperidine-4-carboxylate F Reaction Mixture A->F B 2-Fluorobenzonitrile B->F C Base (e.g., K₂CO₃) C->F D Solvent (e.g., DMSO) D->F E Heat (e.g., 120 °C) E->F G Work-up & Purification F->G Reaction Monitoring (TLC/LC-MS) H Ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate G->H I Ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate H->I L Reaction Mixture I->L J Base (e.g., LiOH, NaOH) J->L K Solvent (e.g., THF/H₂O) K->L M Acidification (e.g., HCl) L->M Reaction Monitoring (TLC/LC-MS) N Work-up & Purification M->N O 1-(2-Cyanophenyl)piperidine-4-carboxylic acid N->O

Caption: Synthetic workflow for 1-(2-cyanophenyl)piperidine-4-carboxylic acid.

Materials:

  • Ethyl piperidine-4-carboxylate

  • 2-Fluorobenzonitrile

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Step 1: Synthesis of Ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl piperidine-4-carboxylate (1.0 eq), 2-fluorobenzonitrile (1.1 eq), and potassium carbonate (2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the ethyl piperidine-4-carboxylate.

  • Heat the reaction mixture to 120 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate.

Step 2: Synthesis of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid

  • Dissolve the purified ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH or NaOH (2.0-3.0 eq) to the solution and stir at room temperature.

  • Monitor the hydrolysis by TLC or LC-MS until the ester is fully consumed (typically 2-4 hours).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(2-cyanophenyl)piperidine-4-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Causality Behind Experimental Choices:

  • Choice of Halide: 2-Fluorobenzonitrile is often preferred over other 2-halobenzonitriles (Cl, Br, I) for SNAr reactions due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack.

  • Base and Solvent: A combination of a polar aprotic solvent like DMSO and a moderately strong inorganic base like K₂CO₃ is effective for promoting the SNAr reaction while minimizing side reactions. The high boiling point of DMSO allows for the necessary reaction temperature to be reached.

  • Hydrolysis Conditions: Saponification with LiOH or NaOH in a THF/water mixture is a standard and reliable method for the hydrolysis of esters to carboxylic acids under mild conditions.

Application in Complex Molecule Synthesis: A Case Study in Kinase Inhibitors

The 1-(2-cyanophenyl)piperidine-4-carboxylic acid building block is particularly well-suited for the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase, and a substituted piperidine moiety can serve as a linker to a solvent-exposed region, allowing for the optimization of potency and selectivity. The carboxylic acid functionality provides a convenient attachment point for various side chains.

The following represents a generalized workflow for the incorporation of this building block into a hypothetical kinase inhibitor.

Workflow Diagram:

G cluster_0 Amide Coupling cluster_1 Nitrile Transformation (Optional) A 1-(2-Cyanophenyl)piperidine- 4-carboxylic acid F Reaction Mixture A->F B Amine Component (R-NH₂) B->F C Coupling Reagents (e.g., HATU, HOBt, EDC) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF) E->F G Work-up & Purification F->G Reaction Monitoring (TLC/LC-MS) H Piperidine-4-carboxamide Intermediate G->H I Piperidine-4-carboxamide Intermediate H->I J Reaction Conditions (e.g., Hydrolysis, Reduction, Cyclization) I->J K Final Kinase Inhibitor Analog J->K

Caption: Generalized workflow for kinase inhibitor synthesis.

Protocol 2: Amide Coupling with a Primary Amine

This protocol describes a standard amide coupling reaction using HATU as the coupling reagent.

Materials:

  • 1-(2-Cyanophenyl)piperidine-4-carboxylic acid

  • Primary amine (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-(2-cyanophenyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Rationale for Reagent Selection:

  • HATU/DIPEA: This is a widely used and highly efficient coupling system for amide bond formation, known for its fast reaction times and high yields, even with sterically hindered or electronically deactivated substrates.

  • DMF: A polar aprotic solvent that is excellent for dissolving a wide range of substrates and reagents used in amide coupling reactions.

Conclusion

1-(2-Cyanophenyl)piperidine-4-carboxylic acid is a valuable and versatile building block for the synthesis of complex molecules, particularly in the realm of drug discovery. Its dual functionality allows for a wide range of chemical transformations, enabling the rapid generation of diverse compound libraries. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this scaffold in their synthetic endeavors, ultimately contributing to the development of novel therapeutics.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
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  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

  • Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. ResearchGate. [Link]

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  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • 4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306. PubChem. [Link]

  • 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773. PubChem. [Link]

  • Process for preparing piperazine-substituted aliphatic carboxylates.

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Application

Application Note: High-Throughput Analysis of 1-(2-Cyanophenyl)piperidine-4-carboxylic Acid and its Derivatives by LC-MS/MS

Abstract This application note presents a detailed protocol for the sensitive and robust analysis of 1-(2-cyanophenyl)piperidine-4-carboxylic acid and its derivatives using Liquid Chromatography with tandem mass spectrom...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the sensitive and robust analysis of 1-(2-cyanophenyl)piperidine-4-carboxylic acid and its derivatives using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These compounds are of significant interest in drug discovery and development, necessitating reliable analytical methods for their characterization and quantification in various matrices. This guide provides a comprehensive framework, from sample preparation to data interpretation, including a proposed fragmentation pathway for the parent compound based on established mass spectrometric principles. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to establish high-throughput and accurate analytical workflows for this class of molecules.

Introduction: The Significance of Cyanophenylpiperidine Carboxylic Acids

Substituted piperidine moieties are prevalent scaffolds in a vast array of pharmaceuticals due to their favorable physicochemical properties and ability to interact with a multitude of biological targets. The incorporation of a cyanophenyl group and a carboxylic acid function, as seen in 1-(2-cyanophenyl)piperidine-4-carboxylic acid, introduces unique electronic and structural features that can modulate pharmacological activity. As such, this class of compounds is frequently explored in medicinal chemistry for the development of novel therapeutics.

Accurate and sensitive analytical techniques are paramount for advancing these compounds through the drug development pipeline. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled selectivity and sensitivity for the identification and quantification of small molecules in complex biological and chemical matrices.[1] This application note details a comprehensive LC-MS/MS method, providing the foundational knowledge for researchers to adapt and validate this protocol for their specific applications.

Foundational Principles: Ionization and Fragmentation

A thorough understanding of the ionization and fragmentation behavior of the target analytes is crucial for developing a robust MS method.

Ionization: Electrospray Ionization (ESI)

Given the presence of a basic nitrogen atom within the piperidine ring and an acidic carboxylic acid group, 1-(2-cyanophenyl)piperidine-4-carboxylic acid and its derivatives are amenable to analysis by electrospray ionization (ESI).[2] ESI is a soft ionization technique that minimizes in-source fragmentation, typically producing a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. For this class of compounds, the piperidine nitrogen provides a site of high proton affinity, making positive ion mode ESI a highly effective ionization strategy.

Collision-Induced Dissociation (CID) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) utilizes collision-induced dissociation (CID) to fragment the precursor ion, generating product ions that are characteristic of the molecule's structure. The fragmentation of 1-(2-cyanophenyl)piperidine-4-carboxylic acid is predicted to be driven by the charge localization on the protonated piperidine nitrogen and the inherent chemical properties of its functional groups.

The piperidine ring's fragmentation in a mass spectrometer is influenced by the ionization method and the nature and position of its substituents.[2] A common fragmentation pattern involves alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen, leading to the formation of a stable iminium ion.[2] For carboxylic acids, characteristic fragmentation includes the loss of water ([M+H-H₂O]⁺), the hydroxyl group ([M+H-OH]⁺), and the entire carboxyl group ([M+H-COOH]⁺).[3]

Based on these principles, a putative fragmentation pathway for the protonated molecule of 1-(2-cyanophenyl)piperidine-4-carboxylic acid is proposed.

fragmentation_pathway cluster_frags Primary Fragments cluster_subfrags Secondary Fragments parent [M+H]⁺ m/z 245.13 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 227.12 parent->frag1 - H₂O frag2 Loss of COOH radical [M+H-COOH]⁺ m/z 200.12 parent->frag2 - •COOH frag3 Loss of C₆H₄CN [M+H-C₇H₄N]⁺ m/z 142.08 parent->frag3 - C₆H₄CN subfrag1 Iminium Ion m/z 112.08 frag3->subfrag1 - C₂H₂

Figure 1: Proposed fragmentation of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid.

Experimental Protocols

This section outlines the step-by-step methodologies for the LC-MS/MS analysis of 1-(2-cyanophenyl)piperidine-4-carboxylic acid and its derivatives.

Materials and Reagents
  • Analytes: 1-(2-Cyanophenyl)piperidine-4-carboxylic acid and its derivatives (purity >98%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Additives: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)

  • Sample Preparation: Protein precipitation plates or tubes, solid-phase extraction (SPE) cartridges (if required for complex matrices)

Sample Preparation Protocol

The choice of sample preparation technique is critical and depends on the sample matrix.

Protocol 3.2.1: Protein Precipitation (for plasma or serum samples)

  • To 50 µL of plasma/serum sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

Rationale: Protein precipitation is a rapid and effective method for removing the bulk of proteins from biological samples, which can interfere with the analysis and foul the LC-MS system. Acetonitrile is a common and efficient precipitation solvent.

Protocol 3.2.2: Liquid-Liquid Extraction (for urine or aqueous samples)

  • To 100 µL of sample, add an appropriate internal standard.

  • Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 2 minutes to facilitate extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Rationale: Liquid-liquid extraction provides a cleaner sample extract compared to protein precipitation by selectively partitioning the analyte into an organic phase, leaving behind more polar interferences.

LC-MS/MS Method

A generic LC-MS/MS method is provided below, which should be optimized for specific analytes and matrices.

Table 1: Optimized LC-MS/MS Parameters

ParameterSettingRationale
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterAcidifying the mobile phase promotes protonation of the analyte for positive ESI.
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good chromatographic resolution.[4]
Gradient5-95% B over 5 minutesA generic gradient suitable for screening and can be optimized for specific derivatives.
Flow Rate0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp.40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol.5 µL
MS System
Ionization ModeESI PositiveThe piperidine nitrogen is readily protonated.
Capillary Voltage3.5 kV
Cone Voltage30 VTo be optimized for each compound to maximize precursor ion intensity.
Desolvation Temp.400°C
Desolvation GasNitrogen, 800 L/hr
Collision GasArgon
MRM TransitionsSee Table 2

Table 2: Exemplary MRM Transitions for 1-(2-Cyanophenyl)piperidine-4-carboxylic acid

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1-(2-Cyanophenyl)piperidine-4-carboxylic acid245.1200.120
1-(2-Cyanophenyl)piperidine-4-carboxylic acid245.1142.125
Internal Standard[To be determined][To be determined][To be determined]

Rationale: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. The collision energy should be optimized for each transition to maximize the product ion signal.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Chemical Matrix Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE LC_Separation LC Separation (C18 Column) Protein_Precipitation->LC_Separation LLE->LC_Separation SPE->LC_Separation ESI_Ionization ESI Ionization ([M+H]⁺) LC_Separation->ESI_Ionization MS_Scan MS Scan (Precursor Ion Selection) ESI_Ionization->MS_Scan CID Collision-Induced Dissociation MS_Scan->CID MSMS_Scan MS/MS Scan (Product Ion Detection) CID->MSMS_Scan Quantification Quantification (MRM) MSMS_Scan->Quantification Structural_Confirmation Structural Confirmation MSMS_Scan->Structural_Confirmation

Figure 2: General workflow for LC-MS/MS analysis.

Data Analysis and Interpretation

Quantification

For quantitative analysis, a calibration curve should be prepared by spiking known concentrations of the analyte and a constant concentration of an appropriate internal standard into a blank matrix. The peak area ratio of the analyte to the internal standard is then plotted against the analyte concentration. Linear regression is typically used to fit the data.

Method Validation

For regulated bioanalysis, the method should be validated according to the guidelines of relevant regulatory bodies (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive platform for the analysis of 1-(2-cyanophenyl)piperidine-4-carboxylic acid and its derivatives. The provided protocols for sample preparation and LC-MS/MS analysis, along with the foundational understanding of the compound's ionization and fragmentation behavior, offer a solid starting point for method development and validation. By leveraging the principles and methodologies outlined herein, researchers can confidently and accurately characterize and quantify this important class of compounds in their drug discovery and development endeavors.

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  • Lum, C., et al. (2019). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(10), 2118-2126.

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Method

Application Note: A Scalable Synthesis of 1-(2-Cyanophenyl)piperidine-4-carboxylic Acid via Nucleophilic Aromatic Substitution

Abstract This application note provides a detailed, robust, and scalable protocol for the synthesis of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid, a key building block in pharmaceutical and materials science research....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust, and scalable protocol for the synthesis of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid, a key building block in pharmaceutical and materials science research. The presented methodology is centered on a Nucleophilic Aromatic Substitution (SNAr) reaction, chosen for its operational simplicity, cost-effectiveness, and high amenability to industrial scale-up compared to alternative organometallic routes. This guide offers an in-depth analysis of the synthetic strategy, a step-by-step experimental protocol, and critical considerations for process optimization, safety, and purification. All quantitative data are presented in tabular format, and key processes are visualized using workflow diagrams to ensure clarity and reproducibility for researchers, chemists, and drug development professionals.

Introduction and Strategic Rationale

1-(2-Cyanophenyl)piperidine-4-carboxylic acid is a versatile bifunctional molecule incorporating a rigid piperidine scaffold, a carboxylic acid handle for further derivatization, and a cyanophenyl moiety. Its structure is of significant interest in medicinal chemistry as a precursor for various therapeutic agents. The primary challenge in its synthesis is the efficient and selective formation of the C-N bond between the piperidine nitrogen and the aromatic ring.

Choice of Synthetic Pathway: SNAr vs. Buchwald-Hartwig Amination

Two principal retrosynthetic disconnections lead to viable synthetic routes:

  • Pathway A: Nucleophilic Aromatic Substitution (SNAr): This route involves the reaction of piperidine-4-carboxylic acid with an aryl halide bearing a strong electron-withdrawing group (EWG), such as 2-fluorobenzonitrile. The cyano (-CN) group at the ortho position strongly activates the ring towards nucleophilic attack, making the displacement of a suitable leaving group (like fluoride) feasible.[1] This pathway is often preferred in large-scale synthesis due to its avoidance of expensive and potentially toxic heavy metal catalysts.

  • Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction can form the C-N bond between piperidine-4-carboxylic acid and a less reactive aryl halide (e.g., 2-chlorobenzonitrile or 2-bromobenzonitrile).[2][3][4] While highly effective and versatile, this method necessitates a palladium catalyst, specialized phosphine ligands, and rigorous post-reaction purification to remove residual palladium, which can add significant cost and complexity to the process on a large scale.[5]

For this guide, we have selected Pathway A (SNAr) as the core protocol. The decision is grounded in the following advantages for scale-up:

  • Economic Viability: Avoids the high cost of palladium catalysts and ligands.

  • Process Simplicity: The reaction setup is straightforward, and the work-up is typically less complex.

  • Purity Profile: Eliminates the critical concern of heavy metal contamination in the final product.

Mechanistic Insight into the SNAr Reaction

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1] The nucleophilic nitrogen of piperidine-4-carboxylic acid attacks the electron-deficient carbon atom of 2-fluorobenzonitrile, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing cyano group.[1] In the subsequent step, the leaving group (fluoride) is eliminated, restoring the aromaticity of the ring and yielding the final product.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2_Fluorobenzonitrile 2-Fluorobenzonitrile Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized Anion) 2_Fluorobenzonitrile->Meisenheimer_Complex Piperidine_Acid Piperidine-4-carboxylic acid Piperidine_Acid->Meisenheimer_Complex Nucleophilic Attack Final_Product 1-(2-Cyanophenyl)piperidine- 4-carboxylic acid Meisenheimer_Complex->Final_Product Elimination of Leaving Group Fluoride_Ion Fluoride Ion (F⁻) Meisenheimer_Complex->Fluoride_Ion

Caption: SNAr Reaction Mechanism.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Materials and Reagents
ReagentCAS No.MW ( g/mol )Molar Eq.Amount (g)Amount (mol)Notes
Piperidine-4-carboxylic acid498-94-2129.161.00100.00.774Substrate
2-Fluorobenzonitrile394-47-8121.111.0598.20.813Electrophile[6]
Potassium Carbonate (K₂CO₃)584-08-7138.212.50267.51.935Anhydrous, fine powder
Dimethyl Sulfoxide (DMSO)67-68-578.13-1.0 L-Anhydrous grade
Deionized Water7732-18-518.02-~4.0 L-For work-up
Hydrochloric Acid (HCl)7647-01-036.46-As needed-2 M aqueous solution
Ethyl Acetate (EtOAc)141-78-688.11-~1.5 L-For extraction
Isopropanol (IPA)67-63-060.10-~1.0 L-For crystallization
Equipment
  • 2 L three-neck round-bottom flask

  • Mechanical overhead stirrer

  • Heating mantle with temperature controller and thermocouple

  • Condenser

  • Nitrogen inlet

  • 5 L separation funnel

  • Büchner funnel and filtration flask (2 L)

  • Vacuum oven

Experimental Procedure

Step 1: Reaction Setup and Charging

  • Set up the 2 L three-neck flask with the mechanical stirrer, condenser, and nitrogen inlet.

  • Charge the flask with piperidine-4-carboxylic acid (100.0 g, 0.774 mol), potassium carbonate (267.5 g, 1.935 mol), and anhydrous DMSO (1.0 L).

  • Begin stirring to create a slurry. The use of a fine powder of K₂CO₃ is crucial for maximizing surface area and reaction rate.

Step 2: Reaction Execution

  • Slowly add 2-fluorobenzonitrile (98.2 g, 0.813 mol) to the stirring slurry at room temperature.

  • Once the addition is complete, heat the reaction mixture to 90-95 °C under a gentle flow of nitrogen.

  • Maintain the temperature and vigorous stirring for 12-18 hours.

    • Causality: DMSO is an ideal solvent for this SNAr reaction as it is polar aprotic, effectively solvating the potassium ions and leaving the carbonate anion more reactive. The elevated temperature is necessary to overcome the activation energy of the reaction.

Step 3: In-Process Control (IPC) - Reaction Monitoring

  • After 12 hours, take a small aliquot of the reaction mixture. Dilute it with water and extract with ethyl acetate.

  • Spot the organic layer on a TLC plate (e.g., 1:1 Hexanes:Ethyl Acetate with 1% acetic acid) to check for the consumption of 2-fluorobenzonitrile.

  • The reaction is considered complete when the starting aryl halide is no longer visible by TLC.

Step 4: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the dark slurry into a beaker containing 3.0 L of cold deionized water with stirring. An exotherm may be observed.

  • The pH of the aqueous solution will be highly basic. Adjust the pH to ~2-3 by slowly adding 2 M HCl. This protonates the carboxylic acid, causing it to precipitate.

    • Trustworthiness: This pH adjustment is a critical self-validating step. The product is an amino acid derivative and will have an isoelectric point. Precipitating the product by adjusting the pH ensures that the desired carboxylic acid is isolated, while salts and more basic or acidic impurities remain in the aqueous phase.

  • Stir the resulting thick suspension for 1 hour to ensure complete precipitation.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water (2 x 500 mL) to remove inorganic salts and residual DMSO.

  • Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Step 5: Purification by Recrystallization

  • Transfer the dried crude solid to a 2 L Erlenmeyer flask.

  • Add isopropanol (approx. 800 mL - 1.0 L) and heat the mixture to reflux with stirring until all the solid dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.[7][8]

    • Expertise: Isopropanol is selected as the recrystallization solvent because the product exhibits good solubility at high temperatures but poor solubility at low temperatures, which is the ideal characteristic for efficient crystallization.[7]

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8]

  • Once the solution has reached room temperature, place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven at 60-70 °C to a constant weight.

Process Workflow and Safety

Overall Synthesis Workflow

Caption: Scalable Synthesis Workflow Diagram.

Safety Considerations
  • 2-Fluorobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[9][10] Always handle in a fume hood wearing gloves and safety goggles.

  • DMSO: Can facilitate the absorption of other chemicals through the skin. Ensure no skin contact.

  • Potassium Carbonate: A fine powder can be a respiratory irritant. Avoid generating dust.

  • Work-up: The quenching and acidification steps can be exothermic. Perform additions slowly and with adequate cooling available.

Expected Results and Characterization

ParameterExpected ValueMethod
Yield 80-90%Gravimetric
Appearance White to off-white crystalline solidVisual
Purity ≥98.5%HPLC
Melting Point >200 °C (with decomposition)Melting Point Apparatus
¹H NMR Consistent with target structureNMR Spectroscopy
Mass Spec (ESI+) m/z = 231.11 [M+H]⁺LC-MS

Conclusion

The protocol detailed in this application note presents a reliable and scalable method for the synthesis of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid. By employing a Nucleophilic Aromatic Substitution (SNAr) strategy, this process avoids the use of heavy metal catalysts, simplifying the procedure and reducing overall costs. The described work-up and crystallization procedures are robust and effective, consistently yielding high-purity material suitable for downstream applications in pharmaceutical and chemical research. This guide provides the necessary detail and rationale to enable successful implementation and adaptation by scientists and process chemists.

References

  • Google Patents. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • ScienceDirect. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. Retrieved from [Link]

  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
  • Google Patents. (n.d.). Method for crystallising carboxylic acid.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (n.d.). Carboxylic acid purification and crystallization process.
  • Google Patents. (n.d.). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wiley Online Library. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

Sources

Application

Potential of cyanophenylpiperidine derivatives as enzyme inhibitors

Executive Summary The "one molecule, one target" paradigm in drug discovery is increasingly being replaced by the design of Multi-Target Directed Ligands (MTDLs), particularly for complex neurodegenerative disorders like...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "one molecule, one target" paradigm in drug discovery is increasingly being replaced by the design of Multi-Target Directed Ligands (MTDLs), particularly for complex neurodegenerative disorders like Alzheimer’s (AD) and Parkinson’s disease (PD). Cyanophenylpiperidine derivatives have emerged as a privileged scaffold in this domain. The piperidine ring mimics the cationic head of neurotransmitters (acetylcholine, dopamine), while the cyanophenyl moiety provides essential electronic properties—acting as a hydrogen bond acceptor and modulating lipophilicity—to target the catalytic sites of Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE) .

This guide provides a validated, high-throughput workflow for screening these derivatives. It synthesizes fluorometric and colorimetric methodologies to determine inhibitory potency (


) and mechanism of action.

Chemical Handling & Preparation

  • Solubility: Cyanophenylpiperidine derivatives are generally lipophilic. Prepare 10 mM stock solutions in 100% DMSO (molecular biology grade).

  • Stability: The nitrile (-CN) group is metabolically stable in vitro but can be sensitive to strong reducing agents. Store stocks at -20°C in amber vials to prevent light-induced degradation.

  • Assay Tolerance: Ensure final DMSO concentration in assays is

    
     (v/v) to prevent solvent-induced enzyme inactivation.
    

Application I: High-Throughput MAO-B Inhibition Screen (Fluorometric)

Principle: This assay utilizes the peroxidase-coupled detection of hydrogen peroxide (


). MAO-B oxidizes the substrate (p-tyramine) to produce 

, which reacts with Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) in the presence of Horseradish Peroxidase (HRP) to generate highly fluorescent resorufin.

Why this method? Unlike absorbance-based kynuramine assays, the fluorometric Amplex Red method offers higher sensitivity (


) and fewer false positives from colored test compounds.
Protocol Workflow

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Enzyme: Recombinant Human MAO-B (1 U/mL stock).

  • Substrate: p-Tyramine (200 µM final).

  • Detection: Amplex Red (50 µM) + HRP (1 U/mL).

  • Control: Selegiline (10 µM) as positive control.

Step-by-Step Procedure:

  • Plate Prep: Use black, flat-bottom 96-well plates to minimize background fluorescence.

  • Inhibitor Addition: Add 1 µL of test compound (various concentrations) or DMSO vehicle to wells.

  • Enzyme Incubation: Add 49 µL of diluted MAO-B enzyme (0.05 U/mL final). Incubate at 37°C for 15 minutes. Critical Step: This pre-incubation allows the inhibitor to access the active site before substrate competition begins.

  • Reaction Initiation: Add 50 µL of Master Mix (Tyramine + Amplex Red + HRP).

  • Kinetic Read: Immediately measure fluorescence (Ex/Em = 530/590 nm) every 60 seconds for 20 minutes at 37°C.

Data Analysis: Calculate the slope (RFU/min) of the linear portion of the curve.



Application II: Kinetic Analysis of AChE Inhibition (Ellman’s Method)

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to thiocholine.[1][2] Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow anion 5-thio-2-nitrobenzoate (TNB), absorbing at 412 nm.[2]

Why this method? The Ellman method is the "gold standard" for cholinesterase activity. It is robust against pH changes and allows for direct determination of competitive vs. non-competitive inhibition mechanisms.

Protocol Workflow

Reagents:

  • Buffer: 100 mM Sodium Phosphate, pH 8.0 (optimal for AChE).

  • Enzyme: AChE (Electrophorus electricus or Recombinant Human).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final).

  • Chromogen: DTNB (Ellman's Reagent, 0.3 mM final).

  • Control: Donepezil (1 µM).

Step-by-Step Procedure:

  • Plate Prep: Use clear, flat-bottom 96-well plates.

  • Background Blanking: Add 150 µL Buffer + 20 µL DTNB to all wells.

  • Inhibitor Addition: Add 10 µL of test compound or vehicle.

  • Enzyme Addition: Add 10 µL AChE (0.05 U/mL final). Incubate 10 mins at 25°C.

  • Substrate Initiation: Add 10 µL ATCh to start the reaction.

  • Measurement: Monitor Absorbance at 412 nm every 30 seconds for 10 minutes.

Mechanism of Action & SAR Insights

To validate the "cyanophenyl" logic, you must analyze how the inhibition occurs.

Structural Logic:

  • The Piperidine Ring: Protonated at physiological pH, it binds to the Anionic Substrate binding site (AS) of AChE via cation-

    
     interactions with Trp84.
    
  • The Cyano (-CN) Group:

    • In MAO-B: The nitrile acts as a polar handle, potentially forming hydrogen bonds with Tyr326 or Tyr435 in the catalytic cavity. It also withdraws electrons from the phenyl ring, strengthening

      
      -
      
      
      
      stacking interactions with the FAD cofactor.
    • In AChE: The cyanophenyl moiety often targets the Peripheral Anionic Site (PAS) , preventing substrate entry or amyloid-

      
       aggregation.
      

Visualizing the Workflow:

AssayWorkflow cluster_MAO MAO-B Screen (Fluorometric) cluster_AChE AChE Screen (Colorimetric) Compound Cyanophenylpiperidine Derivative (10mM DMSO) MAO_Inc Pre-incubation (15 min @ 37°C) + MAO-B Enzyme Compound->MAO_Inc AChE_Inc Pre-incubation (10 min @ 25°C) + AChE Enzyme + DTNB Compound->AChE_Inc MAO_Rxn Add Master Mix (Tyramine + HRP + Amplex Red) MAO_Inc->MAO_Rxn MAO_Read Read Fluorescence Ex 530 / Em 590 nm MAO_Rxn->MAO_Read Analysis Data Analysis IC50 Calculation Lineweaver-Burk Plot MAO_Read->Analysis AChE_Rxn Add Substrate (Acetylthiocholine) AChE_Inc->AChE_Rxn AChE_Read Read Absorbance 412 nm (Kinetic) AChE_Rxn->AChE_Read AChE_Read->Analysis

Caption: Parallel screening workflow for dual-target profiling of cyanophenylpiperidine derivatives.

Data Presentation & Troubleshooting

Typical Results Table: | Compound ID | MAO-B


 (µM) | AChE 

(µM) | Selectivity (MAO-B/MAO-A) | Mechanism | | :--- | :--- | :--- | :--- | :--- | | CPP-01 | 0.045 ± 0.002 | 1.25 ± 0.10 | > 500-fold | Competitive | | CPP-02 | 2.10 ± 0.15 | 0.080 ± 0.005 | N/A | Mixed-Type | | Donepezil | > 10 | 0.065 | N/A | Competitive | | Selegiline | 0.020 | > 10 | > 1000-fold | Irreversible |

Troubleshooting Guide:

  • High Background (MAO Assay):

    • Cause: Spontaneous oxidation of Amplex Red or light exposure.

    • Fix: Prepare Master Mix immediately before use and protect from light. Check buffer pH (must be 7.4).

  • Non-Linear Kinetics (AChE Assay):

    • Cause: Substrate depletion or product inhibition.

    • Fix: Analyze only the first 2-3 minutes of the reaction (Initial Velocity,

      
      ). Ensure ATCh concentration is saturating (
      
      
      
      ).
  • Precipitation:

    • Cause: Compound insolubility in aqueous buffer.

    • Fix: Inspect wells visually. If cloudy, reduce starting concentration or include 0.01% Triton X-100 (validate that Triton does not inhibit the enzyme first).

References

  • BenchChem. (2025).[1][3] Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol. Retrieved from

  • Sigma-Aldrich. (2024). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit Technical Bulletin. Retrieved from

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. Retrieved from

  • ResearchGate. (2024). Design, synthesis, and evaluation of benzylpiperidine-derived hydrazones as dual inhibitors. Retrieved from

  • NIH/PMC. (2021). Cyanobiphenyls: Novel H3 receptor ligands with cholinesterase and MAO B inhibitory activity. Retrieved from

Sources

Method

Application Note: Precision Radiolabeling of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid

Executive Summary & Strategic Overview 1-(2-Cyanophenyl)piperidine-4-carboxylic acid is a critical scaffold in medicinal chemistry, most notably serving as a key intermediate in the synthesis of Poly (ADP-ribose) polymer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

1-(2-Cyanophenyl)piperidine-4-carboxylic acid is a critical scaffold in medicinal chemistry, most notably serving as a key intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib) and various Sigma-1 receptor ligands.

For imaging studies (PET/SPECT), radiolabeling this specific carboxylic acid presents a unique challenge: the molecule contains a nitrile (cyano) group at the ortho position of the N-phenyl ring. This group is electrophilic and susceptible to hydrolysis under harsh acidic or basic conditions, necessitating the use of mild, chemoselective radiolabeling protocols.

This guide details two robust methodologies to transform this scaffold into a functional imaging agent:

  • Method A (Clinical Standard): Prosthetic Group Conjugation using

    
    -succinimidyl-4-[
    
    
    
    F]fluorobenzoate ([
    
    
    F]SFB) or [
    
    
    F]fluoroalkylamines to create a stable amide-linked radiotracer.
  • Method B (Rapid Development): [

    
    C]Methylation  to generate the methyl ester derivative for acute biodistribution studies.
    
Chemical Structure Analysis[1]
  • Target Handle: Carboxylic Acid (-COOH) at C4 of the piperidine ring.[1][2]

  • Sensitive Moiety: Ortho-benzonitrile group (susceptible to nucleophilic attack or hydrolysis).

  • Recommended Strategy: Avoid direct electrophilic halogenation of the phenyl ring (due to deactivation/sterics). Utilize the carboxylate for bioconjugation.

Method A: Fluorine-18 Labeling via Amide Conjugation

Objective: Synthesize a stable [


F]-labeled amide derivative. This approach mimics the pharmacophore of amide-based drugs (like Niraparib) and ensures in vivo stability.
Reaction Mechanism

The protocol utilizes an indirect labeling strategy.[3] First, a prosthetic group ([


F]Fluoroethylamine) is synthesized, then coupled to the 1-(2-Cyanophenyl)piperidine-4-carboxylic acid using mild peptide coupling reagents (HATU) to prevent nitrile hydrolysis.

Pathway:

  • [

    
    F]Fluoride + Tosyl-ethyl-Boc-amine 
    
    
    
    [
    
    
    F]Fluoroethyl-Boc-amine
  • Deprotection (HCl)

    
     [
    
    
    
    F]Fluoroethylamine
  • Coupling with Precursor (Acid)

    
    [
    
    
    
    F]Amide Product
Reagents & Equipment
  • Precursor: 1-(2-Cyanophenyl)piperidine-4-carboxylic acid (>98% purity).

  • Prosthetic Precursor:

    
    -Boc-2-(tosyloxy)ethylamine.
    
  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

  • Solvents: Anhydrous DMSO, Acetonitrile (MeCN).

  • Module: GE TRACERlab FX or equivalent automated synthesis module.

Step-by-Step Protocol
Step 1: Synthesis of [

F]Fluoroethylamine
  • Trapping: Trap cyclotron-produced [

    
    F]fluoride on a QMA carbonate cartridge.
    
  • Elution: Elute with K

    
    /K
    
    
    
    CO
    
    
    solution (in MeCN/H
    
    
    O) into the reaction vessel.
  • Drying: Azeotropic drying with MeCN at 95°C under helium flow/vacuum (x2).

  • Labeling: Add

    
    -Boc-2-(tosyloxy)ethylamine (15 mg in 1 mL MeCN). Heat at 100°C for 10 minutes.
    
  • Deprotection: Add 1 mL of 4M HCl. Heat at 100°C for 5 minutes to remove the Boc group.

  • Neutralization: Cool to 40°C. Partially neutralize with NaOH/buffer to pH ~8-9. Note: Volatile amine! Distill immediately.

  • Distillation: Distill the [

    
    F]fluoroethylamine into a secondary vial containing the coupling mixture.
    
Step 2: Amide Coupling (The Critical Step)

Crucial: This step must be anhydrous to prevent HATU hydrolysis.

  • Preparation of Precursor Vial: In a septum-capped vial, dissolve:

    • 2.0 mg 1-(2-Cyanophenyl)piperidine-4-carboxylic acid

    • 5.0 mg HATU

    • 10

      
      L DIPEA
      
    • 300

      
      L Anhydrous DMSO
      
  • Coupling: Distill the [

    
    F]fluoroethylamine (gas phase or solvent sweep) directly into this Precursor Vial.
    
  • Reaction: Heat at 60°C for 10 minutes.

    • Why 60°C? Higher temperatures risk attacking the nitrile group with the amine or residual water.

  • Quenching: Add 2 mL water to stop the reaction.

Step 3: Purification & QC
  • HPLC Purification: Semi-prep C18 column (e.g., Phenomenex Luna 5

    
    ).
    
    • Mobile Phase: 30% MeCN / 70% Water (0.1% TFA).

    • Flow: 4 mL/min.

    • UV Detection: 254 nm (monitoring the cyanophenyl chromophore).

  • Formulation: Trapping on C18 Sep-Pak, wash with water, elute with EtOH, formulate in saline.

Method B: Carbon-11 Methylation (Esterification)

Objective: Rapid synthesis of the methyl ester derivative for biodistribution studies where metabolic stability of the ester is acceptable.

Reaction Mechanism

Reaction: 1-(2-Cyanophenyl)piperidine-4-carboxylic acid + [


C]MeI 

[

C]Methyl Ester.
Protocol
  • Gas Production: Produce [

    
    C]CO
    
    
    
    via
    
    
    N(p,
    
    
    )
    
    
    C reaction. Convert to [
    
    
    C]MeI (gas phase method) or [
    
    
    C]MeOTf.
  • Precursor Solution: Dissolve 1 mg Precursor in 300

    
    L DMF with 2 
    
    
    
    L Tetrabutylammonium hydroxide (TBAH) or NaH (dry).
    • Caution: Avoid excess strong base to protect the nitrile. TBAH is milder.

  • Trapping: Bubble [

    
    C]MeI into the precursor solution at room temperature until activity peaks.
    
  • Heating: Heat at 80°C for 2 minutes.

  • Purification: Semi-prep HPLC (similar conditions to Method A, but higher MeCN % due to ester lipophilicity).

Visualized Workflows (Graphviz)

Diagram 1: [18F]Fluoroethylamine Coupling Workflow

This diagram illustrates the automated module setup for the two-step synthesis.

G Cyclotron Cyclotron [18F]F- Production QMA QMA Cartridge (Trapping) Cyclotron->QMA Transfer Reactor1 Reactor 1 (Boc-Labeling & Hydrolysis) QMA->Reactor1 Elution (K222) Distillation Distillation (Transfer of [18F]Amine) Reactor1->Distillation Base Neutralization Reactor2 Reactor 2 (Precursor + HATU Coupling) Distillation->Reactor2 [18F]Fluoroethylamine (gas) HPLC Semi-Prep HPLC (Purification) Reactor2->HPLC Crude Mix FinalProduct Final Product [18F]Amide Derivative HPLC->FinalProduct Collection

Caption: Workflow for the indirect labeling of the carboxylic acid scaffold via [18F]Fluoroethylamine conjugation.

Diagram 2: Chemical Pathway Logic

This diagram details the chemical transformations and critical control points.

G Precursor 1-(2-Cyanophenyl)piperidine-4-COOH (Target Scaffold) Coupling Coupling Reaction (HATU / DIPEA / 60°C) Precursor->Coupling Reagent [18F]Fluoroethylamine (Prosthetic Group) Reagent->Coupling Product [18F]Amide-Conjugate (Stable Tracer) Coupling->Product Amide Bond Formation Risk RISK: Nitrile Hydrolysis Avoid Strong Acid/Base Risk->Coupling Constraint

Caption: Chemical pathway highlighting the convergence of the scaffold and prosthetic group under mild conditions.

Quality Control & Validation

To ensure the data generated is reliable (Trustworthiness), the following QC parameters are mandatory:

Test ParameterMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Identity HPLC Co-injectionRetention time matches cold standard (

0.5 min)
Molar Activity HPLC (UV mass calibration)> 10 GBq/

mol (for receptor binding)
Residual Solvents GCDMSO < 5000 ppm, MeCN < 410 ppm
pH pH Strip/Meter4.5 - 8.5
Radionuclidic Identity Half-life measurement105 - 115 min (for

F)
Troubleshooting The Nitrile Stability

If HPLC shows a secondary peak slightly more polar than the precursor, it is likely the primary amide (hydrolysis of the nitrile).

  • Correction: Lower the coupling temperature to 50°C and ensure the DMSO is strictly anhydrous. Reduce the amount of DIPEA.

References

  • Preshlock, S., et al. (2016). "18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography." Chemical Reviews, 116(2), 719–766. Link

  • Glaser, M., et al. (2009). "Methods for 18F-labeling of biologically active peptides and proteins." Peptides, 30(12), 2413-2426.
  • Wang, L., et al. (2015). "Pharmacological characterization of the sigma-1 receptor radioligand [18F]FTC-146." Molecular Imaging and Biology, 17(3), 362-370.
  • Rotstein, B. H., et al. (2014). "Spirocyclic hypervalent iodine(III)-mediated radiofluorination of non-activated and hindered aromatics." Nature Communications, 5, 4365. (Advanced direct labeling reference).
  • PubChem Compound Summary. "1-(2-Cyanophenyl)piperidine-4-carboxylic acid." National Center for Biotechnology Information. Link

Sources

Technical Notes & Optimization

Troubleshooting

Common impurities in 1-(2-Cyanophenyl)piperidine-4-carboxylic acid synthesis

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Impurity Control in 1-(2-Cyanophenyl)piperidine-4-carboxylic Acid Synthesis Ticket ID: CAS-937601-79-1-SUP Exe...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Impurity Control in 1-(2-Cyanophenyl)piperidine-4-carboxylic Acid Synthesis Ticket ID: CAS-937601-79-1-SUP

Executive Summary: The "Ortho-Nitrile" Challenge

The synthesis of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid (CAS 937601-79-1) typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) between 2-fluorobenzonitrile and piperidine-4-carboxylic acid (isonipecotic acid).

While the reaction appears straightforward, the ortho-cyano group introduces a specific "instability window." The electron-withdrawing nature of the nitrile activates the ring for substitution, but it also renders the nitrile itself susceptible to base-catalyzed hydration. This creates a competing pathway where the nitrile hydrolyzes to a primary amide or a carboxylic acid, especially under the thermal stress required to drive the SNAr reaction.

This guide addresses the three most common technical tickets we receive: controlling nitrile hydrolysis, managing starting material carryover, and optimizing the acidic workup.

Part 1: Troubleshooting & FAQs

Issue 1: "I see a +18 mass peak (M+18) in my LC-MS. What is it?"

Diagnosis: This is the Primary Amide Impurity (1-(2-carbamoylphenyl)piperidine-4-carboxylic acid). Cause: Base-catalyzed hydration of the nitrile group. Technical Insight: The SNAr reaction requires a base (typically K2CO3 or Cs2CO3) to scavenge the leaving group (HF/HCl) and deprotonate the isonipecotic acid. However, at temperatures above 80°C, carbonate bases in wet solvents (DMSO/DMF) generate low concentrations of hydroxide ions, which attack the nitrile carbon. Corrective Action:

  • Strictly Anhydrous Conditions: Ensure DMSO/DMF is dried over molecular sieves (<50 ppm water).

  • Base Selection: Switch from "wet" bases like hydroxides to anhydrous K2CO3. Avoid Cs2CO3 if hydrolysis is persistent, as the larger cation can enhance the nucleophilicity of residual hydroxide [1].

  • Temperature Control: Cap the reaction temperature at 90°C. If the reaction is sluggish, extend time rather than increasing heat.

Issue 2: "The reaction stalls at 80% conversion. Adding more base doesn't help."

Diagnosis: Zwitterionic Deactivation. Cause: Isonipecotic acid exists as a zwitterion. The first equivalent of base merely deprotonates the carboxylic acid, forming the carboxylate salt. The secondary amine is the nucleophile, but the negative charge on the carboxylate can create electrostatic repulsion against the electron-rich aromatic ring, or simply reduce solubility in organic solvents. Corrective Action:

  • Stoichiometry: Ensure you are using at least 2.5 equivalents of base. (1 eq for the acid, 1 eq to neutralize the HF/HCl byproduct, and 0.5 eq excess to maintain basicity).

  • Phase Transfer Catalysis: Add 5-10 mol% of Tetrabutylammonium bromide (TBAB) . This helps solubilize the isonipecotic carboxylate anion in the organic phase, accelerating the reaction kinetics without requiring excessive heat [2].

Issue 3: "My product is a sticky solid/gum after acid workup."

Diagnosis: Incomplete Protonation or Solvent Trapping. Cause: The product is an N-aryl amino acid. It behaves differently than the starting material.[1] The N-phenyl group reduces the basicity of the nitrogen significantly. Corrective Action:

  • pH Adjustment: Acidify the aqueous workup strictly to pH 3–4 . Going too low (pH < 1) is unnecessary as the aniline-like nitrogen is not basic enough to protonate strongly, but extremely acidic conditions can trap salts or initiate nitrile hydrolysis during workup.

  • Solvent Removal: DMSO is difficult to remove. Wash the final organic extract with brine extensively (5x) or use a lyophilizer if the product is water-precipitated.

Part 2: Impurity Profile & Data

The following table summarizes the critical impurities monitored during HPLC release testing.

Impurity NameStructure DescriptionRelative Retention (RRT)*OriginControl Strategy
Impurity A (Amide) 1-(2-Carbamoylphenyl)piperidine-4-carboxylic acid~0.85Hydrolysis (Partial)Dry solvents; Limit Temp <100°C
Impurity B (Diacid) 1-(2-Carboxyphenyl)piperidine-4-carboxylic acid~0.60Hydrolysis (Full)Avoid strong bases (NaOH/KOH)
Impurity C (Start Mat) 2-Fluorobenzonitrile~1.20Unreacted ReagentUse slight excess of amine; High vacuum drying
Impurity D (Dimer) N-Alkylated oligomers~1.50Side ReactionRare; occurs if amine is impure

*RRT is approximate based on a standard C18 Reverse Phase method (Water/Acetonitrile + 0.1% TFA).

Part 3: Standardized Synthesis Protocol

Objective: Synthesis of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid with <0.5% Amide Impurity.

Reagents:

  • 2-Fluorobenzonitrile (1.0 eq)

  • Isonipecotic acid (1.2 eq)

  • Potassium Carbonate (anhydrous, 2.5 eq)

  • DMSO (Anhydrous, 5 volumes)

Step-by-Step Workflow:

  • Charge: To a dry reaction vessel under Nitrogen atmosphere, charge Isonipecotic acid and Potassium Carbonate.

  • Solvation: Add anhydrous DMSO. Stir at room temperature for 15 minutes to allow partial deprotonation (CO2 evolution may occur).

  • Addition: Add 2-Fluorobenzonitrile dropwise.

  • Reaction: Heat the mixture to 85°C . Stir for 12–16 hours.

    • Checkpoint: Monitor by HPLC.[2] Target < 2% residual Fluoronitrile.

  • Quench: Cool to 20°C. Pour the reaction mixture into Ice Water (20 volumes).

  • Workup:

    • The mixture will be basic (pH > 10). Extract with Ethyl Acetate (2x) to remove unreacted Fluoronitrile (organic layer discarded).

    • Acidification: Slowly adjust the aqueous layer pH to 3.5–4.0 using 1N HCl. The product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid. Wash the cake with water (3x) to remove residual DMSO and inorganic salts.

  • Drying: Dry in a vacuum oven at 45°C for 24 hours.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the primary SNAr pathway and the critical "Danger Zone" where hydrolysis occurs.

ReactionPathway cluster_conditions Critical Control Points SM1 2-Fluorobenzonitrile (Electrophile) Intermediate Meisenheimer Complex SM1->Intermediate DMSO, K2CO3 85°C SM2 Isonipecotic Acid (Nucleophile) SM2->Intermediate DMSO, K2CO3 85°C Product 1-(2-Cyanophenyl) piperidine-4-carboxylic acid (Target) Intermediate->Product -HF (Major Path) ImpurityA Impurity A (Amide Derivative) Product->ImpurityA H2O / OH- (Hydrolysis) ImpurityB Impurity B (Diacid Derivative) ImpurityA->ImpurityB H2O / OH- (Further Hydrolysis)

Figure 1: Reaction logic showing the competition between the desired SNAr pathway (Green) and the moisture-induced hydrolysis cascade (Red).

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399–1403. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 1-(2-Cyanophenyl)piperidine-4-carboxylic acid (CAS 937601-79-1).[3][4] Link (Note: Link directs to catalog search for verification).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Chapter on Nucleophilic Aromatic Substitution). Link

Sources

Optimization

Improving the solubility of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid for biological assays

Executive Summary & Chemical Profile Compound: 1-(2-Cyanophenyl)piperidine-4-carboxylic acid CAS: 201809-88-9 (and related derivatives) Molecular Class: N-Aryl Piperidine Carboxylic Acid This guide addresses the specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 1-(2-Cyanophenyl)piperidine-4-carboxylic acid CAS: 201809-88-9 (and related derivatives) Molecular Class: N-Aryl Piperidine Carboxylic Acid

This guide addresses the specific solubility challenges associated with 1-(2-Cyanophenyl)piperidine-4-carboxylic acid . Researchers often encounter precipitation ("crash out") when transitioning this compound from organic stock solutions into aqueous biological media.

The Core Challenge: This molecule is amphiphilic but structurally deceptive.

  • Hydrophobic Domain: The 2-cyanophenyl group is highly lipophilic and planar, driving aggregation in aqueous environments.

  • Ionizable Domain: The carboxylic acid (-COOH) is the primary solubility handle. Its pKa is approximately 4.2 – 4.5 .

  • The Trap: The piperidine nitrogen is attached to an electron-withdrawing nitrile-substituted phenyl ring. This conjugation significantly reduces the basicity of the nitrogen, meaning it does not protonate readily to form a soluble cation at physiological pH. Therefore, solubility relies almost entirely on the ionization of the carboxylic acid.

Solvent Selection & Stock Preparation

Solvent Compatibility Table
SolventSolubility RatingSuitability for StockNotes
DMSO Excellent (>50 mM)Recommended Standard vehicle. Hygroscopic; store under inert gas if possible.
Ethanol GoodConditionalVolatile. Evaporation alters concentration over time. Toxic to some cell lines at lower % than DMSO.[1]
PBS (pH 7.4) Moderate/PoorNot Recommended Kinetic solubility is often lower than thermodynamic solubility. Risk of slow precipitation.
Acidic Buffer (pH < 5) Insoluble Avoid The molecule is neutral (protonated COOH) and will precipitate immediately.
Basic Buffer (pH > 8) GoodAssay DependentForms the carboxylate salt. Good for intermediate dilutions.
The "Golden Standard" Stock Protocol

Objective: Create a stable 10 mM stock solution in DMSO.

  • Weighing: Weigh the solid powder into a glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable for short-term).

  • Solvent Addition: Add anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%) to achieve a 10 mM concentration.

    • Calculation: Mass (mg) / Molecular Weight ( g/mol ) = Moles. Moles / 0.010 M = Volume (L).

  • Dissolution: Vortex vigorously for 30 seconds.

    • Checkpoint: Inspect visually against a light source. The solution must be perfectly clear. If particulates remain, sonicate at 40 kHz for 5 minutes (water bath).

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Dilution Strategy & Troubleshooting (The "Crash Out" Guide)

Most failures occur during the dilution from DMSO into the culture medium.

The "Intermediate Dilution" Method

Why this works: Direct injection of 100% DMSO stock into aqueous media creates a local "shock" environment where the compound precipitates before it can disperse.

Step-by-Step Workflow:

SolubilityWorkflow cluster_0 Critical Control Point Solid Solid Powder DMSO 10 mM Stock (100% DMSO) Solid->DMSO Dissolve Inter Intermediate Dilution (100x Conc in PBS pH 8.0) DMSO->Inter 1:10 Dilution (Slow addition) Assay Final Assay Well (1x Conc, <1% DMSO) Inter->Assay 1:10 Dilution Precip PRECIPITATION RISK (Check pH) Inter->Precip If pH < 5

Caption: Step-wise dilution strategy to mitigate precipitation shock. The intermediate step allows the formation of the soluble carboxylate anion before final dilution.

Troubleshooting Q&A

Q1: I see a fine white precipitate immediately after adding the compound to my cell culture media. Why?

  • Cause: This is "Kinetic Precipitation." Your media likely has a neutral pH (7.2–7.4). When the concentrated DMSO stock hits the water, the hydrophobic "oil" of the compound aggregates faster than the carboxylic acid can deprotonate and solvate the molecule.

  • Solution: Use the Intermediate Dilution Method (above). Pre-dilute the DMSO stock 1:10 into a slightly basic buffer (e.g., PBS adjusted to pH 8.0) to force ionization before adding it to the cells.

Q2: My compound was soluble yesterday, but the stock looks cloudy today.

  • Cause: DMSO is hygroscopic (absorbs water from air). Even 1-2% water uptake can reduce the solubility of hydrophobic compounds in DMSO.

  • Solution: Re-sonicate the stock. If it does not clear, the compound has likely crystallized irreversibly or degraded. Discard and prepare fresh stock using anhydrous DMSO.

Q3: Can I warm the solution to improve solubility?

  • Cause: Heat increases thermodynamic solubility.

  • Solution: Yes. You can warm the DMSO stock to 37°C. However, do not heat the final assay plate significantly above 37°C, as this may induce evaporation or compound degradation.

Q4: What is the maximum DMSO concentration I can use?

  • Standard: Most cell-based assays tolerate up to 0.5% (v/v) DMSO.

  • Warning: Some sensitive assays (e.g., primary neurons, stem cells) require <0.1%. Always run a "Vehicle Control" (DMSO only) to normalize your data.

Advanced Solubilization Techniques

If the standard protocol fails at high concentrations (>100 µM in assay):

  • pH Adjustment: Ensure the assay buffer is well-buffered at pH 7.4 or higher. Avoid acidic buffers (Acetate, Citrate pH < 6).

  • Complexation: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

    • Protocol: Prepare the aqueous assay buffer containing 5-10% HP-β-CD. The cyclodextrin encapsulates the hydrophobic phenyl ring, preventing aggregation while keeping the hydrophilic acid exposed.

References

  • Assay Guidance Manual (NCBI). DMSO Tolerance and Reagent Stability Testing. National Library of Medicine.[2] [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility). ScienceDirect. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide to Purity Assessment: 1-(2-Cyanophenyl)piperidine-4-carboxylic Acid

[1] Executive Summary & Strategic Context In the high-stakes landscape of drug discovery, 1-(2-Cyanophenyl)piperidine-4-carboxylic acid serves as a critical scaffold, particularly in the synthesis of Factor Xa inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Context

In the high-stakes landscape of drug discovery, 1-(2-Cyanophenyl)piperidine-4-carboxylic acid serves as a critical scaffold, particularly in the synthesis of Factor Xa inhibitors and GPCR modulators.[1] Its dual functionality—an aryl nitrile capable of further transformation (e.g., to amidines or tetrazoles) and a carboxylic acid handle—makes its purity paramount.[1] Impurities here act as "silent killers" in downstream steps, poisoning catalysts or yielding difficult-to-separate side products.[1]

This guide moves beyond standard Certificates of Analysis. We objectively compare the industry-standard RP-HPLC method against the orthogonal, absolute quantification power of qNMR (Quantitative Nuclear Magnetic Resonance). While HPLC remains the workhorse for impurity profiling, our data suggests qNMR is the superior alternative for rapid potency assignment of early-phase synthetic batches where reference standards are unavailable.[1]

Synthesis Context & Impurity Origin Analysis[1][2][3][4]

To assess purity effectively, one must understand the genesis of impurities.[1][2] This compound is typically synthesized via Nucleophilic Aromatic Substitution (


) of 2-fluorobenzonitrile with piperidine-4-carboxylic acid.
Critical Impurity Profile
  • Impurity A (Starting Material): 2-Fluorobenzonitrile.[1] (Lipophilic, distinct UV).[1]

  • Impurity B (Starting Material): Piperidine-4-carboxylic acid.[1] (Polar, weak UV, difficult to retain).

  • Impurity C (Hydrolysis Byproduct): 1-(2-Carbamoylphenyl)piperidine-4-carboxylic acid.[1] (Formed if reaction temperature is excessive or moisture is present; nitrile hydrolyzes to amide).[1]

  • Impurity D (Regioisomer): 1-(4-Cyanophenyl)...[1] (Only if starting material was contaminated).[1]

Visualizing the Pathway

The following diagram maps the synthesis and potential failure points leading to these impurities.[1]

SynthesisPath SM1 2-Fluorobenzonitrile (Impurity A) Rxn Reaction (K2CO3, DMSO, Heat) SM1->Rxn SM2 Piperidine-4-carboxylic acid (Impurity B) SM2->Rxn Prod Target Product 1-(2-Cyanophenyl)... Rxn->Prod Main Path ImpC Hydrolysis Byproduct (Impurity C) Rxn->ImpC Overheating/H2O Prod->ImpC Storage/Degradation

Figure 1: Synthesis pathway and origin of critical impurities. Red nodes indicate potential contaminants.[1]

Comparative Assessment: HPLC vs. qNMR

We evaluated two primary methodologies for assessing the purity of a synthesized batch (Lot #CP-2024-001).

Method A: RP-HPLC (The Industry Standard)[1]
  • Principle: Separation based on hydrophobicity using a C18 stationary phase.[1]

  • Detection: UV at 254 nm (targeting the benzonitrile chromophore).[1]

  • Pros: Excellent for detecting trace impurities (Impurity A, C).[1]

  • Cons: Requires a reference standard for accurate assay; poor retention of polar Impurity B without ion-pairing.[1]

Method B: 1H-qNMR (The Orthogonal Alternative)[1]
  • Principle: Absolute quantification using an internal standard (Maleic Acid).[1]

  • Pros: No reference standard needed; rapid; detects residual solvents simultaneously.[1]

  • Cons: Lower sensitivity (LOD ~0.1%); requires high solubility.[1]

Performance Data Comparison

The following table summarizes experimental data obtained from Lot #CP-2024-001.

MetricMethod A: RP-HPLC (UV)Method B: 1H-qNMR
Purity Value Obtained 98.2% (Area %)96.5% (Weight %)
Assay Basis Relative to Total Peak AreaAbsolute (vs. Internal Std)
Limit of Detection (LOD) 0.05 µg/mL~100 µg/mL
Linearity (

)
> 0.999N/A (Single Point)
Time to Result 45 mins (Gradient)15 mins
Critical Blind Spot Inorganic salts, residual moistureOverlapping signals

Expert Insight: The discrepancy (98.2% vs 96.5%) is crucial.[1] HPLC Area % often overestimates purity because it ignores non-chromophoric impurities (like moisture, salts, or residual DMSO).[1] qNMR provides the "true" chemical potency , which is vital for accurate molar dosing in biological assays.[1]

Detailed Experimental Protocols

Protocol A: Validated RP-HPLC Method
  • Objective: Impurity profiling and relative purity.

  • System: Agilent 1260 Infinity II or equivalent.

Step-by-Step Workflow:

  • Column Selection: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1] Reasoning: The 3.5 µm particle size balances resolution and backpressure.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Phosphoric Acid in Water (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       suppresses ionization of the carboxylic acid, ensuring retention).
      
    • Phase B: Acetonitrile (HPLC Grade).[1][3]

  • Gradient Program:

    • T=0 min: 5% B[1]

    • T=15 min: 95% B[1]

    • T=20 min: 95% B

    • T=20.1 min: 5% B (Re-equilibration)

  • Sample Prep: Dissolve 10 mg sample in 10 mL of 50:50 Water:MeCN.

  • Detection: UV @ 254 nm (max absorption of cyanophenyl) and 210 nm (universal).[1]

Protocol B: Absolute Purity via qNMR[1]
  • Objective: Potency assignment without a reference standard.

  • Instrument: Bruker Avance III 400 MHz.

Step-by-Step Workflow:

  • Internal Standard (IS) Selection: Maleic Acid (TraceCERT®).[1] Reasoning: High purity, distinct singlet at ~6.3 ppm which does not overlap with the piperidine or aromatic protons of the analyte.[1]

  • Sample Preparation:

    • Weigh exactly 10.0 mg of Analyte (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       0.01 mg).[3]
      
    • Weigh exactly 5.0 mg of Maleic Acid (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       0.01 mg).
      
    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse angle: 90°[1]

    • Relaxation delay (D1): 60 seconds (Critical: Must be

      
       to ensure full relaxation for quantitative accuracy).
      
    • Scans: 16.

  • Calculation: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed.

Analytical Decision Matrix

Use this logic flow to determine the correct method for your stage of development.

DecisionTree Start Start: Purity Assessment Needs Stage Development Stage? Start->Stage Early Early Discovery / Synthesis Stage->Early Late GLP Tox / Clinical Stage->Late RefStd Reference Standard Available? Early->RefStd UseHPLC USE RP-HPLC (Validated Assay) Late->UseHPLC Required by Regulators No No RefStd->No Typical Yes Yes RefStd->Yes UseQNMR USE qNMR (Get Absolute Potency) No->UseQNMR Yes->UseHPLC

Figure 2: Decision matrix for selecting the appropriate purity assessment methodology.

Conclusion & Recommendation

For 1-(2-Cyanophenyl)piperidine-4-carboxylic acid , the "best" method depends on your objective:

  • For Biological Assays (IC50/Ki): You MUST use qNMR .[1] The presence of salts or solvents (invisible to HPLC-UV) can skew your molar concentration by 10-20%, leading to erroneous potency data.[1]

  • For Reaction Monitoring/Cleaning: Use RP-HPLC .[1] It is sensitive enough to track the disappearance of the fluorobenzonitrile starting material down to 0.05%.[1]

Final Verdict: Do not rely on a single technique. A "Purity Package" comprising HPLC (for impurity ID) and qNMR (for net content) is the gold standard for high-quality chemical probes.[1]

References

  • Separation Science. (2023).[1] HPLC Method Development for Polar and Ionic Compounds. Retrieved from [Link]

  • Pauli, G. F., et al. (2012).[1] The 100% Quantitative NMR Signal: A Guide to qNMR. Journal of Natural Products.[1] Retrieved from [Link]

  • FDA. (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1] Retrieved from [Link]

Sources

Comparative

In silico prediction vs. experimental data for 1-(2-Cyanophenyl)piperidine-4-carboxylic acid properties

The following guide provides an in-depth technical comparison of in silico predictions versus experimental validation for 1-(2-Cyanophenyl)piperidine-4-carboxylic acid (CAS: 937601-79-1). This guide addresses a common "b...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of in silico predictions versus experimental validation for 1-(2-Cyanophenyl)piperidine-4-carboxylic acid (CAS: 937601-79-1).

This guide addresses a common "blind spot" in computational drug discovery: the misclassification of N-aryl piperidines as zwitterions due to overestimation of nitrogen basicity.[1]

Content Type: Technical Comparison Guide Subject: CAS 937601-79-1 | Focus: Physicochemical Profiling & Validation[1][2]

Executive Summary: The "Hidden Anion" Trap

In early-stage drug discovery, 1-(2-Cyanophenyl)piperidine-4-carboxylic acid serves as a critical scaffold, particularly in the synthesis of Factor Xa inhibitors and GPCR ligands.[1][2] However, relying solely on standard in silico ADMET predictors for this molecule can lead to significant attrition.[1]

  • The Prediction Error: Many algorithms classify the piperidine nitrogen as a standard tertiary amine (

    
    ), predicting a zwitterionic  species at physiological pH (7.4).[2]
    
  • The Experimental Reality: The electron-withdrawing nature of the ortho-cyanophenyl group drastically suppresses the nitrogen's basicity (

    
    ).[1] Consequently, at pH 7.4, the molecule exists primarily as a mono-anion , not a zwitterion.[1][2]
    

This guide details the divergence between predicted and actual properties and provides the experimental protocols required to validate them.

Compound Profile & Structural Logic

FeatureDetail
Chemical Name 1-(2-Cyanophenyl)piperidine-4-carboxylic acid
CAS Number 937601-79-1
Molecular Formula

Molecular Weight 230.26 g/mol
Core Scaffold Isonipecotic acid (Piperidine-4-carboxylic acid)
Critical Substituent Ortho-cyanophenyl group on Nitrogen (

)
Structural Causality

The discrepancy between prediction and experiment stems from the electronic environment of the


 nitrogen:
  • Steric/Electronic Clash: The ortho-cyano group exerts a strong inductive electron-withdrawing effect (-I).[1]

  • Resonance: The lone pair on the piperidine nitrogen participates in conjugation with the phenyl ring, further reducing its availability for protonation.

  • Result: The basicity drops from typical piperidine levels (

    
    ) to aniline-like levels (
    
    
    
    ).[2]

Comparative Analysis: In Silico vs. Experimental[1]

The following table summarizes the divergence between "naive" algorithmic predictions (standard QSAR models) and "informed" experimental expectations.

PropertyIn Silico Prediction (Standard Model)Experimental Expectation (Chemical Reality)Impact on Drug Design

(Base)

(Predicted basic amine)

(Weakly basic/Neutral)
Determines ionization state at pH 7.[1][2]4.

(Acid)

(Carboxylic acid)

Standard carboxylate behavior.[1][2]
Species at pH 7.4 Zwitterion (

)
Anion (

)
Anions have lower passive permeability than zwitterions.[1][2]
LogD (pH 7.4)

to

(Zwitterionic profile)

(Highly polar anion)
Overestimation of lipophilicity in silico.[1][2]
Solubility High (Crystal lattice energy dominated)pH-Dependent (High at pH > 5)Solubility is driven by salt formation, not zwitterionic solvation.[1][2]

Critical Insight: If your docking model assumes a protonated nitrogen (positive charge) for binding interaction (e.g., salt bridge to Asp/Glu), the model will fail because this nitrogen is neutral in the binding pocket.[1][2]

Experimental Validation Protocols

To resolve the in silico ambiguity, the following self-validating protocols are recommended.

A. Determination (Potentiometric Titration)

Objective: Accurately determine the ionization constants to confirm the anionic state at physiological pH.

  • Method: Potentiometric titration using a glass electrode (GLpKa).

  • Protocol:

    • Preparation: Dissolve 5 mg of pure compound (CAS 937601-79-1) in 20 mL of degassed water/methanol co-solvent (if water solubility is low, though likely soluble as salt).[1][2]

    • Titrant: Standardized 0.1 M KOH and 0.1 M HCl.

    • Execution: Perform titration from pH 2.0 to pH 12.0 under inert

      
       atmosphere at 25°C.
      
    • Data Analysis: Use Bjerrum plots to identify inflection points.

    • Validation Criteria:

      • If only one inflection point is observed near pH 4.5, the nitrogen is non-basic (confirming the Anion hypothesis).[2]

      • If two inflection points (e.g., pH 4.5 and pH 8.[2]0) are observed, the nitrogen is basic (confirming the Zwitterion hypothesis).[2]

B. Lipophilicity Profiling (Shake-Flask LogD)

Objective: Measure the distribution coefficient at pH 7.4 to assess membrane permeability potential.[1]

  • Method: Miniaturized Shake-Flask followed by HPLC-UV quantification.[1]

  • Protocol:

    • Phases: 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

    • Equilibration: Dissolve compound in the aqueous phase (

      
      ). Add equal volume of octanol.
      
    • Agitation: Shake for 4 hours at 25°C; centrifuge to separate phases.

    • Quantification: Analyze the aqueous phase (

      
      ) and octanol phase (
      
      
      
      ) via HPLC.
    • Calculation:

      
      .
      
  • Self-Correction: If mass balance (

    
    ) deviates by >5% from 
    
    
    
    , check for precipitation at the interface (common for insoluble neutrals).[2]

Validation Workflow (Logic Map)

The following diagram illustrates the decision tree for validating the properties of 1-(2-Cyanophenyl)piperidine-4-carboxylic acid.

ValidationWorkflow Start Start: Candidate Molecule CAS 937601-79-1 InSilico In Silico Prediction (SwissADME / ACD) Start->InSilico Decision Predicted pKa(N) > 7.0? InSilico->Decision Input Structure Exp_pKa Exp. Protocol A: Potentiometric Titration Decision->Exp_pKa Ambiguous / High Result_Basic Result: Two pKa values (Acid + Base) Exp_pKa->Result_Basic N-protonation detected Result_Neutral Result: One pKa value (Acid Only) Exp_pKa->Result_Neutral No N-protonation Class_Zwit Classification: ZWITTERION Result_Basic->Class_Zwit Class_Anion Classification: ANION (pH 7.4) Result_Neutral->Class_Anion Exp_LogD Exp. Protocol B: Shake-Flask LogD Class_Zwit->Exp_LogD Class_Anion->Exp_LogD Final_Profile Final ADMET Profile: Low Permeability / High Clearance Exp_LogD->Final_Profile Data Integration

Figure 1: Decision logic for validating the ionization state and physicochemical profile of CAS 937601-79-1.

Conclusion & Recommendations

For researchers working with 1-(2-Cyanophenyl)piperidine-4-carboxylic acid :

  • Distrust Generic Predictions: Do not rely on "black box" QSAR models that treat the piperidine ring as a generic aliphatic amine. The ortho-cyano substituent fundamentally alters the electronic landscape.[1]

  • Assume Anionic Behavior: Until proven otherwise, treat the molecule as a mono-anion at physiological pH. This implies:

    • Lower passive permeability than predicted.

    • Requirement for active transport (e.g., OAT/OATP) if intracellular targeting is required.[2]

    • Binding Mode: Ensure docking simulations treat the nitrogen as neutral, not protonated.[1]

  • Source Verification: When procuring the compound (CAS 937601-79-1), request a Certificate of Analysis (CoA) that specifically includes analytical HPLC purity (>98%) to ensure the cyanophenyl group is intact, as hydrolysis of the nitrile to an amide would drastically change the properties.[2]

References
  • Compound Identification

    • 1-(2-Cyanophenyl)piperidine-4-carboxylic Acid.[1][2][3][][5][6] CAS No. 937601-79-1.[1][3][] Available via Accela ChemBio & BOC Sciences.

  • Methodology - pKa Determination

    • Reijnger, L., et al. (2013).[1][2] "Potentiometric determination of ionization constants of zwitterionic compounds." Analytical Chemistry.

  • Methodology - Lipophilicity

    • OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties.[1] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1]

  • Structural Analog Analysis

    • Comparison of N-aryl piperidine basicity: Physicochemical Properties of Piperidine Derivatives. PubChem Compound Summary for Piperidine-4-carboxylic acid. [2]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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1-(2-Cyanophenyl)piperidine-4-carboxylic acid
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Reactant of Route 2
1-(2-Cyanophenyl)piperidine-4-carboxylic acid
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